molecular formula C14H11BrFNO2 B13105254 Benzyl (2-bromo-4-fluorophenyl)carbamate

Benzyl (2-bromo-4-fluorophenyl)carbamate

Cat. No.: B13105254
M. Wt: 324.14 g/mol
InChI Key: PJPMGLKLMMLCFO-UHFFFAOYSA-N
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Description

Benzyl (2-bromo-4-fluorophenyl)carbamate is a strategic synthetic intermediate in medicinal chemistry, serving as a versatile building block for the exploration of novel pharmacologically active compounds. Its structure, featuring both carbamate and halogenated aryl groups, makes it a valuable precursor in the synthesis of more complex molecules. Current research indicates that this scaffold is integral in the design and optimization of ligands for the human melanocortin-4 receptor (hMC4R), a key target in metabolic disorders and obesity research. Structural modifications, such as the introduction of a 4-bromo-2-fluorophenyl group, have been shown to enhance binding affinity and agonist potency at this receptor . Furthermore, as part of the carbamate family, this compound shares a privileged structural motif found in agents that modulate enzyme activity. Carbamate derivatives are actively investigated for their potential to act as inhibitors for serine hydrolases like acetyl- and butyrylcholinesterase, which are relevant in the context of neurodegenerative diseases such as Alzheimer's . This reagent is provided exclusively for use in non-clinical laboratory research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11BrFNO2

Molecular Weight

324.14 g/mol

IUPAC Name

benzyl N-(2-bromo-4-fluorophenyl)carbamate

InChI

InChI=1S/C14H11BrFNO2/c15-12-8-11(16)6-7-13(12)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18)

InChI Key

PJPMGLKLMMLCFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2)F)Br

Origin of Product

United States

Foundational & Exploratory

Benzyl N-(2-bromo-4-fluorophenyl)carbamate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Precision Chemistry for Drug Discovery Scaffolds

Executive Summary

Benzyl N-(2-bromo-4-fluorophenyl)carbamate (CAS: 1416439-56-9) is a specialized amine-protected intermediate used extensively in medicinal chemistry. It serves as a stable precursor for generating complex heterocyclic cores, particularly in the development of kinase inhibitors and oncology therapeutics where halogenated aniline motifs dictate potency and metabolic stability.

This guide provides a definitive technical analysis of its physicochemical properties, synthetic pathways, and analytical characterization, designed for researchers requiring rigorous validation standards.

Physicochemical Profile

The molecular architecture combines a lipophilic benzyloxycarbonyl (Cbz) protecting group with a highly functionalized halogenated aniline. The presence of bromine and fluorine atoms introduces distinct mass spectrometric and NMR signatures essential for structural verification.

Core Data Table
PropertyValueNotes
IUPAC Name Benzyl N-(2-bromo-4-fluorophenyl)carbamateAlso known as Cbz-2-bromo-4-fluoroaniline
CAS Number 1416439-56-9 Verified Registry Number
Molecular Formula C₁₄H₁₁BrFNO₂
Molecular Weight (Average) 324.15 g/mol Based on standard atomic weights
Monoisotopic Mass 322.9957 Da Calculated for ⁷⁹Br isotope
Physical State Solid (Crystalline powder)White to off-white
Solubility DMSO, DMF, DCM, Ethyl AcetateInsoluble in water
LogP (Predicted) ~3.8 - 4.2High lipophilicity due to Cbz and halogens
Isotopic Signature (Mass Spectrometry)

Due to the presence of a single Bromine atom, the mass spectrum will exhibit a characteristic 1:1 doublet for the molecular ion (


 or 

).
  • 
    Br Isotopologue:  ~323.0 Da (100% relative abundance)
    
  • 
    Br Isotopologue:  ~325.0 Da (97% relative abundance)
    

Synthetic Architecture & Methodology

The synthesis of Benzyl N-(2-bromo-4-fluorophenyl)carbamate typically follows a Schotten-Baumann type acylation. The choice of base and solvent is critical to prevent over-acylation or hydrolysis of the sensitive chloroformate reagent.

Reaction Scheme

The pathway involves the nucleophilic attack of the aniline nitrogen onto the carbonyl carbon of benzyl chloroformate (Cbz-Cl), followed by the elimination of chloride.

Synthesispathway Aniline 2-Bromo-4-fluoroaniline (Nucleophile) Tetrahedral Tetrahedral Intermediate Aniline->Tetrahedral Attack (DCM/THF) CbzCl Benzyl Chloroformate (Electrophile) CbzCl->Tetrahedral Product Benzyl N-(2-bromo-4-fluorophenyl)carbamate (Target) Tetrahedral->Product Elimination HCl HCl (Neutralized by Base) Tetrahedral->HCl Base Base (NaHCO3 or Pyridine) Base->Tetrahedral Promotes

Figure 1: Mechanistic pathway for the Cbz-protection of 2-bromo-4-fluoroaniline.

Optimized Laboratory Protocol

Scale: 10 mmol Yield Target: >90%

  • Preparation: Dissolve 2-bromo-4-fluoroaniline (1.90 g, 10 mmol) in anhydrous Dichloromethane (DCM) (20 mL) under an inert atmosphere (

    
    ).
    
  • Base Addition: Add Pyridine (1.2 mL, 15 mmol) or Triethylamine (2.1 mL, 15 mmol). Cool the mixture to 0°C using an ice bath to control the exotherm.

  • Acylation: Dropwise add Benzyl Chloroformate (Cbz-Cl) (1.5 mL, 10.5 mmol) over 15 minutes.

    • Expert Insight: A slight excess (1.05 eq) of Cbz-Cl ensures completion, but avoiding large excesses prevents the formation of bis-Cbz byproducts.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Quench with 1M HCl (to remove excess pyridine/aniline). Wash organic layer with saturated

    
     and Brine.
    
  • Purification: Dry over

    
    , concentrate, and recrystallize from Hexane/EtOAc or purify via silica flash chromatography.
    

Analytical Characterization

Validation of the structure relies on confirming the regiochemistry of the halogenation and the integrity of the carbamate linkage.

H NMR Prediction (DMSO- , 400 MHz)
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
9.50 Singlet (br)1HNH Carbamate amide proton (deshielded).
7.60 Doublet of Doublets1HAr-H (C3) Proton between Br and F. Large

coupling.
7.45 - 7.30 Multiplet6HBenzyl (5H) + Ar-H (C6) Benzyl aromatic ring plus the proton ortho to the nitrogen.
7.15 Multiplet1HAr-H (C5) Proton adjacent to Fluorine (complex splitting).
5.15 Singlet2HPh-CH₂-O Characteristic benzylic methylene peak.
Mass Spectrometry (ESI+)
  • Target Ion:

    
    
    
  • Expected m/z: 324.0 and 326.0 (1:1 ratio).

  • Fragmentation: Loss of the benzyl group (

    
    , m/z 91) is a dominant fragment in high-energy collisions.
    

Strategic Applications in Drug Design

This molecule is not merely a protected amine; it is a "loaded" scaffold.

  • Orthogonal Protection: The Cbz group is stable to acidic conditions (TFA/HCl) often used to deprotect Boc groups elsewhere in a molecule. It is removed via catalytic hydrogenation (

    
    , Pd/C) or strong acid (HBr/AcOH), allowing for selective functionalization.
    
  • Cross-Coupling Handle: The Bromine at the 2-position is a prime candidate for Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to build fused ring systems like indoles or quinazolines.

  • Metabolic Blocking: The Fluorine at the 4-position blocks para-oxidation by Cytochrome P450 enzymes, significantly extending the metabolic half-life of the final drug candidate.

Applications cluster_reactions Downstream Transformations Start Benzyl N-(2-bromo-4-fluorophenyl)carbamate Suzuki Suzuki Coupling (at Br site) Start->Suzuki Pd(0), Ar-B(OH)2 Deprotection Cbz Removal (H2/Pd or HBr) Start->Deprotection Reveal Free Amine Cyclization Indole/Quinazoline Synthesis Suzuki->Cyclization

Figure 2: Strategic utility of the scaffold in divergent synthesis.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin. Halogenated aromatics can be sensitizers.

  • Storage: Store at 2–8°C under inert gas. Moisture sensitive (slow hydrolysis of carbamate over long periods if wet).

  • Disposal: Halogenated organic waste streams.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for substituted carbamates. Retrieved from [Link]

Introduction: The Significance of Retigabine and its Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Benzyl (2-bromo-4-fluorophenyl)carbamate: A Key Precursor in Retigabine Synthesis

Retigabine, also known as Ezogabine, marked a significant advancement in antiepileptic drug (AED) therapy.[1][2] Its novel mechanism of action, which involves the opening of neuronal Kv7.2-7.5 voltage-gated potassium channels, sets it apart from other anticonvulsants.[3][4][5][6] This action helps to stabilize the neuronal membrane potential, thereby controlling hyperexcitability.[3][4][5] The therapeutic potential of Retigabine extends beyond epilepsy, with studies indicating its efficacy in models of neuropathic pain and anxiety.[3][4][5]

The synthesis of complex pharmaceutical agents like Retigabine is a multi-step process reliant on the strategic use of key intermediates and protecting groups. One such critical intermediate is benzyl (2-bromo-4-fluorophenyl)carbamate . This molecule serves as a foundational building block, containing several key structural features that are methodically manipulated to construct the final Retigabine molecule. The carbamate functional group, in particular, is a widely employed motif in medicinal chemistry, valued for its stability and its role as a bioisostere for amide bonds, which can enhance a molecule's pharmacokinetic properties.[7][8]

This guide provides a detailed technical overview of benzyl (2-bromo-4-fluorophenyl)carbamate, focusing on its synthesis, characterization, and pivotal role in the broader synthetic strategy for Retigabine. The content is tailored for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind the synthetic choices.

Part 1: Synthesis of Benzyl (2-bromo-4-fluorophenyl)carbamate

The synthesis of this precursor is fundamentally an amine protection reaction. The goal is to selectively mask the nucleophilicity of the amino group on 2-bromo-4-fluoroaniline to prevent it from participating in undesired side reactions during subsequent synthetic transformations. The benzyloxycarbonyl (Cbz or Z) group is an ideal choice for this purpose due to its robustness and well-established methods for its selective removal.[9][10]

The Core Reaction: N-Protection with Benzyl Chloroformate

The primary transformation involves the reaction of 2-bromo-4-fluoroaniline with benzyl chloroformate (Cbz-Cl) in a nucleophilic acyl substitution.

Reaction Scheme: 2-bromo-4-fluoroaniline + Benzyl chloroformate → Benzyl (2-bromo-4-fluorophenyl)carbamate + HCl

Expertise in Action: Rationale for Experimental Design
  • Choice of Protecting Group (Cbz-Cl): The benzyloxycarbonyl group is a cornerstone of amine protection in organic synthesis.[9][11] Its selection here is deliberate. It is stable to a wide range of reagents that might be used in subsequent steps (e.g., organometallic reagents, mild oxidizing/reducing agents). Crucially, it can be cleaved under specific, non-harsh conditions—typically catalytic hydrogenolysis (H₂ gas with a palladium catalyst)—which preserves other sensitive functional groups in the molecule.[9]

  • Necessity of a Base: The reaction produces hydrochloric acid (HCl) as a byproduct. In the absence of a base, this acid would protonate the starting aniline, rendering its lone pair of electrons unavailable for nucleophilic attack and effectively halting the reaction. Therefore, a base such as sodium carbonate, sodium bicarbonate, or an organic base like pyridine is essential to neutralize the HCl as it is formed.[9][10]

  • Solvent and Temperature Control: The reaction is typically performed in a solvent that can dissolve the starting materials, such as ethyl acetate, dichloromethane (DCM), or a biphasic system with water.[10] Conducting the reaction at a reduced temperature (e.g., 0 °C) is a standard precaution to moderate the reactivity of the highly electrophilic benzyl chloroformate, thereby minimizing potential side reactions and improving the overall yield and purity of the desired product.[12]

Experimental Protocol: A Self-Validating System

This protocol is a representative methodology based on established procedures for Cbz protection of anilines.

  • Reactor Setup: A clean, dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet to maintain an inert atmosphere.

  • Initial Charge: 2-bromo-4-fluoroaniline (1.0 eq) is dissolved in a suitable solvent (e.g., ethyl acetate or DCM). An aqueous solution of a base like sodium carbonate (approx. 2.0 eq) is added if a biphasic system is used, or an organic base like triethylamine (1.2 eq) is added for a non-aqueous system.

  • Cooling: The reaction mixture is cooled to 0-5 °C in an ice-water bath.

  • Reagent Addition: Benzyl chloroformate (1.1 eq), dissolved in a small amount of the reaction solvent, is added dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: The reaction is stirred vigorously at 0-5 °C for 1-2 hours and then allowed to warm to room temperature. Progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aniline is consumed.

  • Workup and Isolation:

    • The reaction mixture is transferred to a separatory funnel. The organic layer is washed sequentially with water, a mild acid (e.g., 1M HCl) to remove any remaining base, and finally with brine.

    • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure benzyl (2-bromo-4-fluorophenyl)carbamate.

Visualizing the Synthesis Workflow

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Final Product Aniline 2-bromo-4-fluoroaniline Reaction Reaction Vessel (0-5 °C, Inert Atm.) Aniline->Reaction CbzCl Benzyl Chloroformate CbzCl->Reaction Base Base (e.g., Na₂CO₃) Base->Reaction Workup Aqueous Workup (Extraction & Washes) Reaction->Workup 1. Quench 2. Separate Drying Drying & Solvent Removal Workup->Drying Purify Recrystallization Drying->Purify Product Benzyl (2-bromo-4-fluorophenyl)carbamate Purify->Product

Caption: Workflow for the synthesis of benzyl (2-bromo-4-fluorophenyl)carbamate.

Part 2: Characterization and Data

Accurate characterization of the intermediate is critical to ensure its purity and structural integrity before proceeding to the next synthetic step.

PropertyDataSource
CAS Number 1416439-56-9[13]
Molecular Formula C₁₄H₁₁BrFNO₂Derived
Molecular Weight 324.15 g/mol Derived
Appearance Typically an off-white to white solidGeneral Knowledge
Purity (Typical) >98% (by HPLC)[13]

Standard analytical methods for confirmation include:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and the successful formation of the carbamate linkage.

  • Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a bromine-containing compound.

  • HPLC: To establish the purity profile and quantify any residual starting materials or byproducts.

Part 3: The Strategic Role in the Path to Retigabine

Benzyl (2-bromo-4-fluorophenyl)carbamate is not an end-product but a masterfully designed intermediate. Each component of its structure serves a specific purpose in the overall synthetic strategy for Retigabine.

  • The Cbz-Protected Amine: As discussed, this protects the primary amine. In later stages, its removal via hydrogenolysis unmasks the amine, allowing for the final acylation step that installs the ethyl carbamate group of Retigabine.

  • The Bromine Atom: This is the key "handle" for building complexity. The bromine atom at the ortho position to the protected amine is strategically placed to be substituted in a subsequent cross-coupling reaction. A common and highly efficient method for this is the Buchwald-Hartwig amination, which would be used to couple the aryl bromide with 4-fluorobenzylamine, thereby installing a critical fragment of the final Retigabine structure.

  • The Fluoro Group: The fluorine atom on the phenyl ring is a constituent part of the final drug molecule. Its presence from this early stage simplifies the overall synthesis.

Conceptual Synthetic Pathway to Retigabine

The following diagram illustrates a plausible synthetic route from the precursor to Retigabine, highlighting the key transformations.

G Precursor Benzyl (2-bromo-4- fluorophenyl)carbamate Intermediate1 Coupling Product Precursor->Intermediate1 Buchwald-Hartwig Amination (+ 4-fluorobenzylamine) Intermediate2 Deprotected Diamine Intermediate1->Intermediate2 Hydrogenolysis (H₂, Pd/C) (Cbz Deprotection) Retigabine Retigabine Intermediate2->Retigabine Acylation (+ Ethyl Chloroformate)

Caption: Strategic conversion of the precursor to the final Retigabine API.

This strategic approach, building upon a well-defined and stable precursor, allows for a convergent and efficient synthesis. By carefully choosing the protecting groups and reaction sequences, chemists can control the regioselectivity and achieve a high overall yield of the final active pharmaceutical ingredient.

Conclusion

Benzyl (2-bromo-4-fluorophenyl)carbamate is a quintessential example of a well-designed synthetic intermediate in pharmaceutical development. Its synthesis employs fundamental and reliable organic chemistry principles, specifically the robust Cbz protection of an amine. Its structure is strategically engineered to facilitate subsequent key bond-forming reactions, such as palladium-catalyzed cross-coupling, which are essential for assembling the complex architecture of Retigabine. Understanding the synthesis, characterization, and strategic utility of this precursor provides invaluable insight for scientists and researchers engaged in the synthesis of Retigabine and other complex heterocyclic drug molecules.

References

  • ChemicalBook. (n.d.). Retigabine synthesis. Retrieved from [Link]

  • Wickenden, A. D., et al. (2004).
  • PubMed. (n.d.). Retigabine: chemical synthesis to clinical application. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). The Role of Benzyl Carbamate Derivatives in Modern Drug Synthesis.
  • ResearchGate. (n.d.). Retigabine: Chemical Synthesis to Clinical Application | Request PDF. Retrieved from [Link]

  • MDPI. (2023).
  • Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Formic acid, chloro-, benzyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Treatment with flupirtine, retigabine, the benzyl (compound 5) or allyl.... Retrieved from [Link]

  • Miceli, F., et al. (2021). Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity. Journal of Medicinal Chemistry, 64(14), 10246-10265.
  • ResearchGate. (n.d.). Synthesis of N-Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate | Request PDF. Retrieved from [Link]

  • Wang, W., et al. (2014). Improved synthesis of retigabine. Zhongguo Yaowu Huaxue Zazhi, 24(1), 31-33.
  • Organic Syntheses. (n.d.). Preparation of Benzyl Isopropoxymethyl Carbamate. Retrieved from [Link]

  • Telvekar, V. N. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 59(21), 9347-9372.
  • ACS Publications. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the alkyl [3-/4-(bromoacetyl)phenyl]carbamates 4a–h (alkyl.... Retrieved from [Link]

  • Google Patents. (n.d.). CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
  • MDPI. (2022). 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. Molecules, 27(1), 1-12.
  • PubMed. (n.d.). The new anticonvulsant retigabine (D-23129) acts as an opener of K+ channels in neuronal cells. Retrieved from [Link]

  • Google Patents. (n.d.). EP0059365A2 - 3-Bromo-4-fluoro-benzyl derivatives, and methods for their preparation.
  • Taylor & Francis Online. (2022). Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. Retrieved from [Link]

  • MDPI. (2020). Preparation and Hydro-Lipophilic Properties of Novel Fluorinated Benzyl Carbamates of 4-Aminosalicylanilides. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). Ezogabine. Retrieved from [Link]

Sources

Technical Guide: Solubility Profiling and Solvent Selection for Benzyl (2-bromo-4-fluorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the solubility profile, physicochemical properties, and solvent selection strategies for Benzyl (2-bromo-4-fluorophenyl)carbamate .

Executive Summary

Benzyl (2-bromo-4-fluorophenyl)carbamate (CAS: 1416439-56-9) is a specialized N-aryl carbamate intermediate, structurally significant in the synthesis of neuronal potassium channel openers (e.g., Retigabine analogs) and other halogenated pharmaceutical scaffolds.[1]

Its solubility behavior is governed by the competition between the lipophilic benzyl/halogenated-aryl moieties and the polar carbamate linker. Understanding this balance is critical for process chemists optimizing recrystallization yields , reaction kinetics , and purification workflows .

Key Solubility Takeaways:

  • High Solubility: Polar aprotic solvents (DMF, DMSO) and chlorinated hydrocarbons (DCM).

  • Temperature-Dependent Solubility: Esters (Ethyl Acetate) and Alcohols (IPA, Ethanol). Ideal for recrystallization.

  • Insolubility: Water and aliphatic hydrocarbons (Hexane, Heptane). Ideal anti-solvents.

Physicochemical Profile

To predict solubility behavior where empirical data is limited, we analyze the molecular descriptors that drive solute-solvent interactions.

PropertyValue (Predicted/Analogous)Impact on Solubility
Molecular Weight 324.15 g/mol Moderate MW allows for reasonable solubility in organic solvents.
LogP (Lipophilicity) ~4.5 – 4.8High Lipophilicity. Indicates poor water solubility and high affinity for non-polar/moderately polar organic solvents.
H-Bond Donors 1 (Carbamate NH)Capable of H-bonding with acceptors (e.g., ketones, alcohols), enhancing solubility in polar protic/aprotic solvents.
H-Bond Acceptors 3 (C=O, O, F)The carbonyl oxygen is a strong acceptor; the fluorine atom is a weak acceptor but influences lattice energy.
Physical State Crystalline SolidHigh lattice energy (due to π-stacking of aryl rings and NH···O=C hydrogen bonding) requires thermal energy or high-dielectric solvents to disrupt.

Solubility Classification & Solvent Selection

The following classification is based on the "Like Dissolves Like" principle, validated by standard processing conditions for N-Cbz protected halo-anilines.

Class A: High Solubility Solvents (Dissolution > 100 mg/mL)

Used for: Reaction media, stock solutions, and initial dissolution before crystallization.

  • Dichloromethane (DCM): Excellent solvent due to dispersion force interactions with the aromatic rings.

  • Tetrahydrofuran (THF): Good solubility; useful for reactions involving metal-halogen exchange or reduction.

  • Dimethylformamide (DMF) / DMSO: Universal solvents for this class, but difficult to remove. Use only when necessary for nucleophilic substitution reactions.

Class B: Moderate/Switchable Solvents (Temperature Dependent)

Used for: Recrystallization and Purification.

  • Ethyl Acetate (EtOAc): The "Gold Standard" for this compound. Soluble at reflux, moderately soluble at RT.

  • Isopropanol (IPA) / Ethanol: Poor solubility at 0°C, high solubility at reflux (>70°C). Excellent for obtaining high-purity crystals.

  • Acetone: Good solubility, but often holds impurities; less effective for crystallization than EtOAc.[2]

Class C: Anti-Solvents (Insoluble / < 1 mg/mL)

Used for: Precipitation, Yield Maximization, and Washing.

  • Water: Completely insoluble. Used to quench reactions and wash away inorganic salts.[3]

  • Hexane / Heptane: Highly effective anti-solvents. Adding these to a saturated EtOAc or DCM solution forces the carbamate to precipitate.

Experimental Protocols

Protocol 4.1: Gravimetric Solubility Determination

Objective: Define the saturation limit (Cs) in a specific solvent at a specific temperature.

  • Preparation: Weigh 500 mg of Benzyl (2-bromo-4-fluorophenyl)carbamate into a tared 20 mL scintillation vial.

  • Solvent Addition: Add the target solvent (e.g., Ethyl Acetate) in 250 µL increments while stirring at the target temperature (e.g., 25°C).

  • Equilibration: Stir for 4 hours. If solid dissolves completely, add more solid until a persistent suspension is observed (saturation).

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

  • Evaporation: Evaporate the solvent under vacuum (Rotavap or N2 stream) and dry the residue to constant weight.

  • Calculation:

    
    
    
Protocol 4.2: Recrystallization Workflow (Solvent/Anti-Solvent)

This is the primary method for purifying this intermediate from crude reaction mixtures.

Recrystallization Start Crude Solid (Benzyl (2-bromo-4-fluorophenyl)carbamate) Dissolve Dissolve in Minimal Hot EtOAc (Reflux ~77°C) Start->Dissolve Check Is Solution Clear? Dissolve->Check Filter Hot Filtration (Remove insoluble mechanical impurities) Check->Filter No (Solids present) AddAnti Slow Addition of Heptane (Dropwise until persistent turbidity) Check->AddAnti Yes (Clear) Filter->AddAnti Reheat Re-heat to Reflux (Until clear again) AddAnti->Reheat Cool Controlled Cooling (RT for 2h -> 4°C for 4h) Reheat->Cool Harvest Filtration & Wash (Wash with cold 1:4 EtOAc:Heptane) Cool->Harvest Dry Vacuum Dry (40°C, <50 mbar) Harvest->Dry

Figure 1: Optimized Solvent/Anti-Solvent Recrystallization Workflow using Ethyl Acetate and Heptane.

Thermodynamic Modeling: Hansen Solubility Parameters (HSP)

For formulation or substitution of hazardous solvents, use the Hansen Solubility Parameters. The carbamate linker imparts polarity (


) and hydrogen bonding (

), while the halogenated biphenyl core drives dispersive forces (

).
  • Predicted HSP Sphere for Benzyl (2-bromo-4-fluorophenyl)carbamate:

    • 
       (Dispersion): ~19.0 MPa
      
      
      
      (High due to aromaticity/halogens)
    • 
       (Polarity): ~8.5 MPa
      
      
      
      (Carbamate dipole)
    • 
       (H-Bonding): ~7.0 MPa
      
      
      
      (NH donor)

Application: To replace DCM (toxic) in a process, select a solvent with a similar "distance" (


) in Hansen space. 2-Methyltetrahydrofuran (2-MeTHF)  is often a superior, greener alternative to DCM/THF for this molecule due to its similar dispersive/polar balance but higher boiling point.

References

  • National Institutes of Health (NIH). (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Intramolecular Aminocyanation of Alkenes: Supporting Information (Synthesis of N-Cbz halo-anilines). Retrieved from [Link]

Sources

Safety data sheet (SDS) for Benzyl (2-bromo-4-fluorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical manual and safety dossier for Benzyl (2-bromo-4-fluorophenyl)carbamate .[1][2] It is designed for organic chemists and pharmaceutical scientists requiring actionable data beyond standard compliance sheets.[1]

CAS: 1416439-56-9 | Formula: C₁₄H₁₁BrFNO₂ | M.W.: 324.15 g/mol [1][2]

Part 1: Chemical Identity & Strategic Application[1][2]

The Molecule in Context

Benzyl (2-bromo-4-fluorophenyl)carbamate is a specialized protected aniline intermediate .[1][2] It consists of a 2-bromo-4-fluoroaniline core protected by a Carboxybenzyl (Cbz) group.[1]

  • Strategic Utility: In drug discovery, this compound functions as a stable "scaffold block."[1][2]

    • The Bromine (C-2): Serves as a handle for transition-metal catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to build complexity.[1][2]

    • The Fluorine (C-4): Modulates metabolic stability (blocking para-oxidation) and lipophilicity.[1][2]

    • The Cbz Group: Masks the nucleophilic aniline nitrogen, preventing catalyst poisoning or side reactions during coupling steps.[1][2]

Physicochemical Constants
PropertyValue / DescriptionNote
Physical State Solid (Crystalline powder)Off-white to pale beige.[1][2]
Melting Point ~100–105 °C (Predicted)Analogous to 4-Br isomer data; verify experimentally.[1][2]
Solubility DMSO, DMF, DCM, Ethyl AcetateInsoluble in water.[1][2]
Partition Coeff. LogP ≈ 4.0–4.5Highly lipophilic; cell-permeable.[1][2]
Stability Stable under standard STPAvoid strong acids/bases during storage.[1][2]

Part 2: Critical Safety Profile (GHS & Toxicology)

Hazard Identification

While specific toxicological data (LD50) for this exact regioisomer is limited, it shares a structural alert profile with halogenated aromatic carbamates.[1][2] Treat with Warning level protocols.

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2]

Exposure Response Logic

The following decision tree outlines the immediate response protocols for laboratory exposure events.

SafetyLogic Start Exposure Event Detected Type Identify Exposure Type Start->Type Skin Dermal/Skin Contact Type->Skin Eye Ocular/Eye Contact Type->Eye Inhale Inhalation Type->Inhale Act_Skin 1. Remove Contaminated Clothing 2. Wash with soap/water (15 min) 3. Seek medical if irritation persists Skin->Act_Skin Act_Eye 1. Rinse cautiously with water (15 min) 2. Remove contact lenses 3. Urgent Medical Attention Eye->Act_Eye Act_Inhale 1. Move to fresh air 2. If breathing difficult: Oxygen 3. Medical Evaluation Inhale->Act_Inhale

Figure 1: Immediate response logic for exposure to halogenated carbamates.

Part 3: Handling & Experimental Protocols

Synthesis & Verification Protocol

Objective: Preparation of Benzyl (2-bromo-4-fluorophenyl)carbamate from 2-bromo-4-fluoroaniline.

Reagents:

  • 2-Bromo-4-fluoroaniline (1.0 equiv)[1][2]

  • Benzyl chloroformate (Cbz-Cl) (1.1 equiv)[1][2]

  • Pyridine (or Na₂CO₃/Dioxane system)[1][2]

  • Dichloromethane (DCM)[1][2]

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-bromo-4-fluoroaniline in anhydrous DCM at 0°C under N₂ atmosphere.

  • Base Addition: Add Pyridine (1.5 equiv) dropwise.[1][2] Causality: Pyridine acts as an HCl scavenger to drive the reaction forward.[1][2]

  • Acylation: Add Cbz-Cl dropwise over 15 minutes. Maintain temp < 5°C to prevent bis-acylation.[1]

  • Monitoring: Warm to RT and stir for 2-4 hours. Monitor via TLC (Hexane/EtOAc 4:1).[1]

    • Self-Validation: The starting aniline (more polar, lower Rf) should disappear; the product (less polar, higher Rf) appears.[1][2]

  • Workup: Quench with 1M HCl (removes pyridine), wash with brine, dry over MgSO₄.

  • Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography.

Deprotection Strategy (The "Bromine Trap")

Critical Warning: Standard Cbz removal uses Hydrogenolysis (H₂/Pd-C).[1][2] Do NOT use standard Hydrogenolysis for this compound.

  • Risk: Palladium on Carbon will catalyze the dehalogenation of the Bromine atom (hydrodebromination) alongside Cbz removal, destroying your scaffold.[1][2]

  • Solution: Use acid-mediated deprotection or selective poisoning.[1][2]

DeprotectionWorkflow Substrate Cbz-Protected Bromo-Fluoro Aniline Decision Choose Method Substrate->Decision MethodA H2 / Pd-C (Standard) Decision->MethodA Avoid MethodB HBr / Acetic Acid or TFA / Thioanisole Decision->MethodB Recommended ResultA FAILURE: Loss of Bromine (Hydrodebromination) MethodA->ResultA ResultB SUCCESS: Free Aniline Bromine Intact MethodB->ResultB

Figure 2: Chemo-selective deprotection strategy to preserve the aryl bromide.

Part 4: Storage & Disposal[1][2]

Storage Conditions
  • Temperature: 2–8°C (Refrigerator).

  • Environment: Store under inert gas (Argon/Nitrogen) if storing for >6 months.[1][2]

  • Container: Amber glass to protect from potential UV-induced radical debromination over long periods.[1]

Waste Disposal[1][2]
  • Classification: Halogenated Organic Waste.[1][2]

  • Protocol: Do not mix with aqueous waste streams.[1][2] Dissolve in a combustible solvent (Acetone) and incinerate via a licensed chemical waste contractor equipped with scrubbers for HBr/HF.[1]

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for Benzyl carbamate. Retrieved from [Link][1][2]

  • Gonec, T., et al. (2017).[1][2][4] Synthesis of the alkyl [3-/4-(bromoacetyl)phenyl]carbamates. ResearchGate. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of benzyl (2-bromo-4-fluorophenyl)carbamate from 2-bromo-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of Benzyl (2-bromo-4-fluorophenyl)carbamate

Executive Summary

This application note details the robust synthesis of benzyl (2-bromo-4-fluorophenyl)carbamate (CAS: 1416439-56-9) from 2-bromo-4-fluoroaniline . This transformation utilizes a Schotten-Baumann-type protection strategy to install the benzyloxycarbonyl (Cbz) group. The resulting carbamate is a critical intermediate in the synthesis of BET bromodomain inhibitors and various kinase inhibitors, serving as a stable "masked" isocyanate or simply as a protected aniline species resistant to oxidation.

Key Advantages of this Protocol:

  • Selectivity: Optimized to minimize the formation of the N,N-bis(benzyloxycarbonyl) impurity.

  • Scalability: Biphasic conditions allow for easy thermal management and workup on multigram scales.

  • Purity: Crystallization-driven purification often eliminates the need for column chromatography.

Scientific Background & Mechanism

Reaction Logic

The synthesis involves the nucleophilic attack of the aniline nitrogen onto the highly electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl).

  • Substrate Analysis: 2-bromo-4-fluoroaniline is an electron-deficient aniline. The inductive withdrawal by the fluorine (para) and bromine (ortho) atoms reduces the nucleophilicity of the amine.

  • Steric Considerations: The ortho-bromine atom provides significant steric bulk. While this slows the initial attack, it advantageously prevents the second attack of Cbz-Cl, thereby naturally suppressing the formation of the bis-Cbz byproduct.

  • Base Selection: A mild inorganic base (

    
     or 
    
    
    
    ) is preferred over organic bases (like pyridine) for the primary protocol to buffer the HCl byproduct without promoting over-reaction.
Mechanistic Pathway

The reaction proceeds via an addition-elimination mechanism (Nucleophilic Acyl Substitution).

ReactionMechanism Aniline 2-Bromo-4-fluoroaniline (Nucleophile) Inter Tetrahedral Intermediate Aniline->Inter Attack CbzCl Benzyl Chloroformate (Electrophile) CbzCl->Inter Base Base (NaHCO3) (HCl Scavenger) Inter->Base Proton Transfer Product Benzyl (2-bromo-4- fluorophenyl)carbamate Inter->Product Elimination of Cl- Byprod NaCl + CO2 + H2O Base->Byprod Neutralization

Figure 1: Mechanistic pathway for the Cbz-protection of 2-bromo-4-fluoroaniline.

Critical Process Parameters (CPP)

ParameterSpecificationScientific Rationale
Stoichiometry 1.0 equiv Aniline : 1.2 equiv Cbz-ClSlight excess of Cbz-Cl ensures full conversion of the deactivated aniline.
Solvent System THF : Sat.

(1:1 v/v)
Biphasic system solubilizes organics while keeping the base in the aqueous phase, moderating reaction rate.
Temperature

Initial cooling prevents exotherm spikes; warming ensures completion despite steric hindrance.
pH Control pH 8.0 – 9.0Essential to neutralize HCl. If pH < 7, the aniline protonates (

) and reaction stalls.

Experimental Protocol

Method A: Biphasic Schotten-Baumann (Recommended)

Best for: Routine synthesis, high purity, and safety.

Materials:

  • 2-Bromo-4-fluoroaniline (1.0 equiv, 10 mmol, 1.90 g)

  • Benzyl chloroformate (Cbz-Cl) (1.2 equiv, 12 mmol, ~1.7 mL) [Caution: Lachrymator]

  • Tetrahydrofuran (THF) (20 mL)

  • Saturated Aqueous Sodium Bicarbonate (

    
    ) (20 mL)
    

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-4-fluoroaniline (1.90 g) in THF (20 mL).

  • Buffering: Add Saturated Aqueous

    
      (20 mL) in one portion. The mixture will form a biphasic suspension.
    
  • Cooling: Place the flask in an ice-water bath (

    
    ) and stir vigorously for 10 minutes. Note: Vigorous stirring is critical to maximize the interfacial surface area.
    
  • Addition: Add Benzyl chloroformate (1.7 mL) dropwise via syringe over 10–15 minutes.

    • Checkpoint: Monitor internal temperature; do not allow it to exceed

      
       during addition.
      
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 3–6 hours.

    • TLC Monitoring: Silica gel, 20% EtOAc/Hexanes. Product

      
      ; Starting Material 
      
      
      
      .
  • Workup:

    • Dilute with Ethyl Acetate (50 mL) and separate the layers.

    • Extract the aqueous layer once more with Ethyl Acetate (20 mL).

    • Wash the combined organics with 1M HCl (20 mL) to remove any unreacted aniline. Crucial step for purity.

    • Wash with Brine (20 mL), dry over anhydrous

      
      , and filter.
      
  • Purification: Concentrate the filtrate under reduced pressure.

    • Crystallization:[1] The crude oil often solidifies upon standing. Recrystallize from minimal hot Ethanol or Hexane/EtOAc (4:1) to obtain white needles.

Method B: Homogeneous Pyridine/DCM (Alternative)

Best for: Highly deactivated anilines that fail Method A.

  • Dissolve aniline (1.0 equiv) in dry DCM (

    
    ).
    
  • Add Pyridine (2.0 equiv) and cool to

    
    .
    
  • Add Cbz-Cl (1.1 equiv) dropwise. Stir at RT for 12 h.

  • Quench: Wash with

    
     solution (removes pyridine via complexation) followed by water.
    

Workflow Visualization

ExperimentalWorkflow Start Start: Dissolve Aniline in THF Buffer Add Sat. NaHCO3 (Create Biphasic System) Start->Buffer Cool Cool to 0°C Buffer->Cool Add Dropwise Addition of Benzyl Chloroformate Cool->Add React Stir at RT (3-6 hrs) Add->React Extract Extraction (EtOAc) & Acid Wash (1M HCl) React->Extract Purify Recrystallization (EtOH or Hex/EtOAc) Extract->Purify

Figure 2: Operational workflow for the synthesis of Benzyl (2-bromo-4-fluorophenyl)carbamate.[2][3]

Quality Control & Characterization

Upon isolation, the product should be verified using the following parameters:

  • Appearance: White to off-white crystalline solid.

  • Melting Point: Expected range

    
     (Typical for Cbz-haloanilines).
    
  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       7.9–8.1 (br s, 1H, NH) – Broad singlet, exchangeable.
      
    • 
       7.3–7.4 (m, 5H, Benzyl-Ar) – Multiplet characteristic of Cbz.
      
    • 
       7.2 (dd, 1H, Ar-H ortho to F)
      
    • 
       5.2 (s, 2H, 
      
      
      
      -Ph) – Diagnostic benzylic singlet.
  • Mass Spectrometry (ESI+):

    • Target Mass:

      
       (Br isotope pattern 1:1).
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Aniline is too deactivated or old Cbz-Cl.1. Check Cbz-Cl quality (hydrolyzes to benzyl alcohol).2. Add catalytic DMAP (5 mol%) to accelerate acylation.
Bis-Cbz Formation Excess reagent or high temperature.[2]1. Strictly control temp at

during addition.2. Reduce Cbz-Cl to 1.05 equiv.
Oily Product Residual solvent or impurities.Triturate the oil with cold Hexanes or Pentane to induce crystallization.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (General protocols for Cbz protection of amines).

  • Organic Syntheses. (1951). Benzyl Carbamate.[1][4][5][6][7][8][9] Org. Synth. 1951, 31, 13. (Foundational methodology for carbamate synthesis).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 71463777, Benzyl N-(2-bromo-4-fluorophenyl)carbamate. (Verification of CAS 1416439-56-9).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for Nucleophilic Acyl Substitution on deactivated anilines).

Sources

Reaction conditions for benzyl chloroformate and 2-bromo-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the reaction conditions for the protection of 2-bromo-4-fluoroaniline using benzyl chloroformate (Cbz-Cl) .[1] While Cbz protection is a routine transformation, this specific substrate presents a unique "Ortho-Effect" challenge.[1] The presence of the electron-withdrawing bromine atom at the ortho position significantly reduces the nucleophilicity of the amine and introduces steric hindrance.[1]

Critical Technical Insight: Literature indicates that reacting ortho-substituted electron-deficient anilines with Cbz-Cl can lead to N-benzylation (formation of the secondary amine, Ar-NH-Bn) as a major side product, rather than the desired N-acylation (carbamate formation, Ar-NH-Cbz).[1] This occurs if Cbz-Cl thermally decomposes to benzyl chloride before the slow-reacting aniline attacks the carbonyl.[1]

Core Recommendation: To ensure chemoselectivity for the carbamate, this protocol utilizes a modified Schotten-Baumann condition at strictly controlled low temperatures (


) to suppress Cbz-Cl decomposition, or alternatively, a Pyridine-mediated anhydrous protocol  to generate the highly reactive 

-acylpyridinium intermediate.[1]

Mechanistic Insight & Reaction Design

The reaction is a competition between two pathways:

  • Path A (Desired Acylation): Nucleophilic attack of the aniline nitrogen on the carbonyl carbon of Cbz-Cl.[1] This is hindered by the electron-withdrawing F and Br atoms.[1]

  • Path B (Undesired Alkylation): Thermal decomposition of Cbz-Cl releases

    
     and benzyl chloride (
    
    
    
    ).[1] The aniline then attacks the benzylic carbon of
    
    
    via an
    
    
    mechanism.[1]

Control Strategy:

  • Temperature: Maintaining

    
     inhibits the decarboxylation of Cbz-Cl, shutting down Path B.[1]
    
  • Base Selection: Using Sodium Bicarbonate (

    
    )  in a biphasic system buffers the generated HCl without being strong enough to promote rapid hydrolysis of the reagent.[1] Alternatively, Pyridine  acts as a nucleophilic catalyst, forming an active acylating agent that accelerates Path A.[1]
    

ReactionPathways Start 2-Bromo-4-fluoroaniline + Cbz-Cl Intermediate Tetrahedral Intermediate Start->Intermediate Path A: Acylation (Kinetic Control) Decomp Decomposition (>10°C) Start->Decomp Thermal Product_Cbz TARGET PRODUCT: Benzyl (2-bromo-4-fluorophenyl)carbamate Intermediate->Product_Cbz -HCl BnCl Benzyl Chloride + CO2 Decomp->BnCl -CO2 Product_Bn SIDE PRODUCT: N-Benzyl-2-bromo-4-fluoroaniline BnCl->Product_Bn Path B: Alkylation (Thermodynamic Trap)

Figure 1: Mechanistic competition between Acylation (Target) and Alkylation (Impurity).[1]

Experimental Protocols

Method A: Biphasic Schotten-Baumann (Recommended)

Best for scale-up, green chemistry compliance, and ease of purification.[1]

Reagents:

  • 2-Bromo-4-fluoroaniline (

    
     equiv)[1]
    
  • Benzyl chloroformate (Cbz-Cl) (

    
     - 
    
    
    
    equiv)[1]
  • Sodium Bicarbonate (

    
    ) (
    
    
    
    equiv)[1]
  • Solvent: THF / Water (

    
     v/v) or Ethyl Acetate / Water (
    
    
    
    v/v)[1]

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask, dissolve 2-bromo-4-fluoroaniline (

    
    ) in THF  (
    
    
    
    ).
  • Buffering: Add a solution of

    
      (
    
    
    
    ,
    
    
    ) in Water (
    
    
    ). The mixture will be biphasic.[1][2] Vigorously stir to create an emulsion.
  • Cooling (Crucial): Cool the mixture to

    
      using an ice bath. Allow to equilibrate for 10 minutes.
    
  • Addition: Add Cbz-Cl (

    
    , 
    
    
    
    ) dropwise over 15–20 minutes. Do not allow temperature to rise above
    
    
    .
  • Reaction: Stir at

    
     for 1 hour, then allow to warm to Room Temperature (RT) slowly over 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1]
    
  • Quench & Workup:

    • Dilute with Ethyl Acetate (

      
      ).[1]
      
    • Separate phases.[1][2] Wash organic layer with

      
       (
      
      
      
      ) to remove unreacted aniline.[1]
    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography.

Method B: Anhydrous Pyridine-Mediated

Use if Method A yields low conversion due to poor nucleophilicity.[1]

Reagents:

  • 2-Bromo-4-fluoroaniline (

    
     equiv)[1]
    
  • Benzyl chloroformate (

    
     equiv)[1]
    
  • Pyridine (

    
     equiv) OR Triethylamine (
    
    
    
    equiv) + DMAP (
    
    
    equiv)[1]
  • Solvent: Dichloromethane (DCM, anhydrous)[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve aniline (

    
    ) in anhydrous DCM  (
    
    
    
    ) under Nitrogen/Argon atmosphere.
  • Base Addition: Add Pyridine (

    
    , 
    
    
    
    ). Cool to
    
    
    .
  • Reagent Addition: Add Cbz-Cl (

    
    ) dropwise.
    
    • Note: The formation of a white precipitate (Pyridinium hydrochloride) indicates reaction progress.[1]

  • Completion: Stir at

    
     for 30 mins, then RT for 12 hours.
    
  • Workup: Wash with

    
     (critical to remove Pyridine), then saturated 
    
    
    
    , then Brine.

Analytical Data & QC Parameters

Target Product: Benzyl (2-bromo-4-fluorophenyl)carbamate CAS: 1416439-56-9 Molecular Weight: 324.15 g/mol [1]

ParameterSpecificationNotes
TLC (Rf) ~0.4 - 0.5 (Hex/EtOAc 4:1)Distinct from starting aniline (Rf ~0.[1]3)
1H NMR

5.20 (s, 2H,

)
Diagnostic singlet for Cbz methylene.[1]
1H NMR

7.10 - 7.50 (m, Ar-H)
Broad singlet ~

7.0-7.5 for NH.[1]
MS (ESI)

Characteristic Br isotope pattern (1:1).[1]
Impurity N-Benzyl anilineMass

.[1] Missing Carbonyl signal in C13 NMR.

Troubleshooting Decision Tree

Use this workflow to determine the next steps if the standard protocol fails.

Troubleshooting Start Run Method A (Biphasic, 0°C) Check Analyze Crude (LC-MS/NMR) Start->Check Result1 Product is Cbz-Carbamate (MW 324) Check->Result1 Success Result2 Product is N-Benzyl Amine (MW 280) Check->Result2 Side Reaction Result3 No Reaction / SM Recovered Check->Result3 Low Reactivity Fix2 CRITICAL FIX: Switch Reagent to Cbz-OSu (Avoids BnCl formation) Result2->Fix2 Fix3 Switch to Method B (Pyridine/DCM) or Reflux Result3->Fix3

Figure 2: Troubleshooting logic for electron-deficient anilines.

References

  • Reagent Properties & Safety: National Center for Biotechnology Information (2023).[1] PubChem Compound Summary for CID 10387, Benzyl chloroformate.[1] [Link]

  • Ortho-Effect & Side Reactions: Raheem, K. S., et al. (2004).[1] "Synthesis of N-Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate."[1][3] Journal of the Chemical Society of Pakistan. (Highlights the risk of N-benzylation with ortho-bromo anilines). [Link]

  • General Cbz Protection Protocols: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry.[1][4][5][6][7][8][9][10] Oxford University Press.[1] (Standard Schotten-Baumann conditions). [Link]

Sources

Schotten-Baumann procedure for N-aryl benzyl carbamate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the synthesis of N-aryl benzyl carbamates (Cbz-protected anilines) utilizing a biphasic Schotten-Baumann protocol. Unlike aliphatic amines, N-aryl amines (anilines) possess significantly reduced nucleophilicity (


 ~4.6 vs. ~10.5), requiring precise control over pH and phase-transfer kinetics to prevent the competitive hydrolysis of benzyl chloroformate (Cbz-Cl). This protocol optimizes the base selection and solvent system to maximize yield and purity, providing a robust, scalable methodology for medicinal chemistry applications.

Theoretical Foundation & Strategic Optimization

The Mechanistic Challenge

The Schotten-Baumann reaction relies on an interfacial mechanism in a biphasic system (Organic/Aqueous). The reaction involves the nucleophilic attack of the aniline nitrogen onto the carbonyl carbon of Cbz-Cl.

  • The Problem: The reaction generates HCl as a byproduct. If not neutralized, the aniline becomes protonated (

    
    ), rendering it non-nucleophilic and halting the reaction.
    
  • The Solution: An inorganic base in the aqueous phase neutralizes the acid.

  • The Risk: The base can also attack Cbz-Cl, causing hydrolysis to benzyl alcohol and

    
    .
    

Key Insight (pKa Logic): Because anilines are weaker bases than alkyl amines, they are less likely to be protonated at neutral pH. However, they are also weaker nucleophiles. Therefore, the use of strong bases (like NaOH, pH > 13) often accelerates reagent hydrolysis faster than product formation. Sodium Carbonate (


) or Sodium Bicarbonate (

)
are preferred over NaOH for N-aryl substrates to maintain a "Goldilocks" pH (8–10) that supports acylation while minimizing reagent decomposition.
Reaction Mechanism Diagram

SchottenBaumann cluster_organic Organic Phase (DCM/EtOAc) cluster_interface Interfacial Region cluster_aqueous Aqueous Phase Aniline Aniline (Ar-NH2) Transfer Nucleophilic Attack Aniline->Transfer CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Transfer Intermediate Tetrahedral Intermediate Product N-Aryl Carbamate (Ar-NH-Cbz) Intermediate->Product HCl_Gen HCl Generation Intermediate->HCl_Gen Elimination Transfer->Intermediate Neutralization Neutralization (HCl + Base -> NaCl + CO2) HCl_Gen->Neutralization Diffusion to Aq Base Base (Na2CO3) Base->Neutralization Hydrolysis Side Rxn: Cbz-Cl + H2O -> BnOH Base->Hydrolysis Competes

Figure 1: Biphasic mechanism highlighting the competition between product formation and reagent hydrolysis.

Experimental Protocol

Target: Synthesis of N-phenyl benzyl carbamate (Model Substrate). Scale: 10 mmol.

Materials & Reagents
ReagentEquiv.AmountRole
Aniline Derivative 1.010 mmolNucleophile
Benzyl Chloroformate (Cbz-Cl) 1.212 mmolElectrophile (95% purity)
Sodium Carbonate (

)
1.515 mmolAcid Scavenger
Dichloromethane (DCM) -20 mLOrganic Solvent
Water (DI) -20 mLAqueous Solvent
1M HCl -~30 mLWorkup (Quench/Wash)
Step-by-Step Methodology

Step 1: System Preparation

  • Dissolve 10 mmol of the aniline derivative in 20 mL of DCM in a round-bottom flask.

  • Dissolve 15 mmol of

    
     in 20 mL of water.
    
  • Add the aqueous base solution to the organic phase. The system will be biphasic.

  • Cool the mixture to 0°C using an ice bath. Cooling suppresses the rate of Cbz-Cl hydrolysis.

Step 2: Reagent Addition (The Critical Step)

  • Load 12 mmol of Benzyl Chloroformate (Cbz-Cl) into a syringe or addition funnel.

  • Add Cbz-Cl dropwise over 15–20 minutes with vigorous stirring .

    • Why? Vigorous stirring maximizes the interfacial surface area. Dropwise addition prevents localized heating and high concentrations of Cbz-Cl that favor hydrolysis.

Step 3: Reaction & Monitoring

  • Allow the reaction to warm to Room Temperature (RT) naturally.

  • Stir for 2–4 hours.

  • Monitor via TLC: Spot the organic layer.

    • Mobile Phase: 20% EtOAc in Hexanes.

    • Visualization: UV (254 nm). The carbamate product is usually less polar (higher

      
      ) than the starting aniline.
      

Step 4: Workup (Self-Validating Purification)

  • Transfer mixture to a separatory funnel. Separate the layers.

  • Aqueous Wash: Extract the organic layer with 1M HCl (2 x 15 mL).

    • Validation: This step converts unreacted aniline into water-soluble anilinium chloride (

      
      ), removing it from the organic phase.
      
  • Neutralization: Wash organic layer with Saturated

    
     (1 x 15 mL) to remove trace acid.
    
  • Brine Wash: Wash with Saturated NaCl (1 x 15 mL).

  • Dry: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Step 5: Crystallization

  • Most N-aryl carbamates are solids. Recrystallize from Heptane/EtOAc or Ethanol/Water if necessary.

Workflow & Decision Logic

Workflow Start Start Reaction (0°C, Biphasic) CheckTLC Check TLC (2 hours) Start->CheckTLC Decision Conversion? CheckTLC->Decision Success Proceed to Acid Wash Decision->Success >95% Incomplete Add 0.2 eq Cbz-Cl Check pH Decision->Incomplete <90% Workup 1M HCl Wash (Removes SM) Success->Workup Incomplete->CheckTLC Re-stir 1h Final Pure Product Workup->Final

Figure 2: Operational workflow with decision gates for incomplete conversion.

Troubleshooting & Optimization Data

ObservationRoot CauseCorrective Action
Low Yield (<50%) Rapid hydrolysis of Cbz-Cl.Use a weaker base (

) or lower temperature (-10°C). Ensure stirring is vigorous.
Starting Material Remains Aniline is poorly nucleophilic (e.g., nitro-aniline).Switch to "Modified Schotten-Baumann": Use homogeneous THF/Water system or organic base (Pyridine) in DCM.
Bis-acylation Excess Cbz-Cl used on electron-rich aniline.Strictly control stoichiometry (1.05 equiv). Add Cbz-Cl slower.
Emulsion formed Density of DCM/Water is similar with heavy solutes.Filter through Celite or add Brine to increase aqueous density.
Solvent System Comparison
SystemProsConsRecommended For
DCM / Water Excellent phase separation; Cbz-Cl stable in DCM.Toxic; Emulsions possible.Standard Protocol
EtOAc / Water Greener; Product often soluble.Cbz-Cl hydrolyzes faster in wet EtOAc.Large Scale
THF / Water Homogeneous (faster reaction).Harder workup (solvent swap required); Higher hydrolysis rate.Deactivated Anilines

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 9.6.14: Preparation of Benzoyl Derivatives).

  • Organic Chemistry Portal. Schotten-Baumann Reaction. (Detailed mechanism and variations).

  • Cotarca, L., & Eckert, H. (2017). Phosgenations - A Handbook. Wiley-VCH. (Industrial handling of chloroformates).

  • Sandler, S. R., & Karo, W. (1992). Organic Functional Group Preparations (Vol. 2). Academic Press. (Carbamate synthesis methodologies).

Application Note: Scalable Production of Benzyl (2-bromo-4-fluorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of Benzyl (2-bromo-4-fluorophenyl)carbamate , a critical intermediate in the development of KCNQ potassium channel openers (e.g., Ezogabine analogs) and other fluorinated pharmaceutical building blocks.

While standard amine protection often utilizes pyridine in dichloromethane, such methods are ill-suited for multi-kilogram scale-up due to toxicity, cost, and difficult waste remediation. This guide presents a modified Schotten-Baumann protocol utilizing a biphasic system (THF/Water) with an inorganic base. This approach ensures high safety margins, facile removal of byproducts, and purification via crystallization, eliminating the need for chromatographic separation.

Chemical Context & Challenges[1][2][3][4][5][6][7]

The Reaction

The synthesis involves the nucleophilic attack of 2-bromo-4-fluoroaniline (1) on benzyl chloroformate (Cbz-Cl, 2) to yield the target carbamate (3).

Key Challenges:

  • Reduced Nucleophilicity: The presence of electron-withdrawing groups (Bromine at ortho and Fluorine at para) significantly reduces the nucleophilicity of the aniline nitrogen compared to unsubstituted aniline.

  • Hydrolysis Competition: Cbz-Cl is moisture sensitive. In an aqueous biphasic system, the rate of amine acylation must outcompete the rate of Cbz-Cl hydrolysis.

  • Exotherm Control: The reaction is exothermic. On a large scale, uncontrolled heat release can accelerate hydrolysis and increase impurity profiles (e.g., symmetrical urea formation).

Reaction Scheme & Mechanism

The following diagram illustrates the pathway and the critical tetrahedral intermediate.

ReactionMechanism Aniline 2-Bromo-4-fluoroaniline (Nucleophile) Tetra Tetrahedral Intermediate Aniline->Tetra Nucleophilic Attack CbzCl Benzyl Chloroformate (Electrophile) CbzCl->Tetra Product Benzyl (2-bromo-4-fluorophenyl)carbamate (Target) Tetra->Product Elimination of Cl- Byproducts KCl + CO2 + H2O Tetra->Byproducts Base Base (K2CO3) Base->Product Proton Scavenging

Figure 1: Mechanistic pathway for the Cbz-protection of electron-deficient anilines.

Process Development Strategy

Solvent Selection

Standard Schotten-Baumann conditions often use Acetone/Water or Dioxane/Water. However, 2-bromo-4-fluoroaniline exhibits poor solubility in water and limited solubility in acetone at low temperatures.

  • Selected System: THF / Water (1:1 v/v) .

  • Rationale: THF solubilizes the halogenated aniline completely at 0°C, while the water phase solubilizes the inorganic base (K2CO3) and acts as a heat sink for the exotherm.

Base Selection
  • Rejected: Pyridine (Toxic, difficult workup), NaOH (Too strong, risks hydrolysis of Cbz-Cl).

  • Selected: Potassium Carbonate (K2CO3) .

  • Rationale: It provides a buffered pH (~10-11) sufficient to deprotonate the ammonium intermediate without rapidly hydrolyzing the Cbz-Cl reagent.

Scalable Experimental Protocol

Scale: 100 g Input (Valid for scale-up to 10 kg)

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1]Mass/VolDensity
2-Bromo-4-fluoroaniline 190.011.0100.0 gSolid
Benzyl Chloroformate (95%) 170.591.2~113 g (95 mL)1.195 g/mL
Potassium Carbonate 138.211.5109.0 gSolid
THF (Reagent Grade) --500 mL0.889 g/mL
Water (Deionized) --500 mL1.00 g/mL
Step-by-Step Methodology
Phase 1: Reactor Setup & Charging
  • Setup: Equip a 2L jacketed glass reactor with an overhead mechanical stirrer (impeller type), a temperature probe, and a pressure-equalizing addition funnel.

  • Dissolution: Charge 100 g of 2-bromo-4-fluoroaniline and 500 mL of THF . Stir at 200 RPM until fully dissolved.

  • Base Preparation: In a separate beaker, dissolve 109 g of K2CO3 in 500 mL of water .

  • Mixing: Add the aqueous K2CO3 solution to the reactor. The mixture will form two distinct phases. Increase stirring speed to 350-400 RPM to ensure efficient interfacial mixing.

Phase 2: Controlled Addition (Critical Step)
  • Cooling: Circulate coolant to bring the internal temperature to 0–5°C .

    • Note: Lower temperatures prevent Cbz-Cl hydrolysis.

  • Addition: Charge 95 mL of Benzyl chloroformate into the addition funnel.

  • Dosing: Add Cbz-Cl dropwise over 60–90 minutes .

    • Constraint: Maintain internal temperature < 10°C throughout the addition.

    • Observation: Gas evolution (CO2) is minimal but possible; ensure the system is vented to a scrubber.

Phase 3: Reaction & Monitoring
  • Warming: Once addition is complete, allow the reaction to warm naturally to 20–25°C (Room Temp) over 2 hours.

  • IPC (In-Process Control): Sample the organic layer for HPLC or TLC (Hexane/EtOAc 4:1).

    • Target: < 0.5% unreacted aniline.[2]

    • Correction: If aniline persists >1%, cool back to 5°C and add 0.1 eq of Cbz-Cl.

Phase 4: Workup & Isolation
  • Phase Separation: Stop stirring and allow phases to settle (15-30 mins). Drain the lower aqueous layer (contains KCl and excess base).

  • Wash: Wash the organic THF layer with 300 mL of 1M HCl (to remove any unreacted aniline traces) followed by 300 mL of Brine .

  • Solvent Swap: Transfer organic layer to a rotavap. Concentrate to approx. 150 mL volume. Add 400 mL of Heptane (Anti-solvent) slowly with stirring.

  • Crystallization: The product will precipitate as a white/off-white solid. Cool the slurry to 0°C for 2 hours.

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold Heptane (100 mL).

  • Drying: Dry in a vacuum oven at 40-45°C for 12 hours.

Process Flow Diagram

ProcessFlow Start START: Charge Aniline + THF BaseAdd Add Aqueous K2CO3 (Biphasic System) Start->BaseAdd Cool Cool to 0-5°C BaseAdd->Cool AddCbz Controlled Addition of Cbz-Cl (60-90 mins) Cool->AddCbz React Warm to RT & Stir (IPC: <0.5% Aniline) AddCbz->React Sep Phase Separation (Discard Aqueous) React->Sep Wash Acid Wash (1M HCl) -> Brine Sep->Wash Cryst Solvent Swap to Heptane (Crystallization) Wash->Cryst Filter Filtration & Drying Cryst->Filter End FINAL PRODUCT Benzyl (2-bromo-4-fluorophenyl)carbamate Filter->End

Figure 2: Unit operation workflow for the 100g - 10kg scale production.

Quality & Characterization

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity (HPLC) > 98.5% AreaC18 Column, ACN/Water Gradient
Melting Point 88–92°C (Typical range, verify experimentally)Capillary Method
1H NMR (DMSO-d6) Confirms benzyl CH2 (~5.1 ppm) and aromatic pattern400 MHz NMR

Self-Validation Check:

  • If the melting point is depressed (<85°C), it indicates residual solvent or benzyl alcohol (hydrolysis byproduct). Recrystallize from EtOAc/Heptane.

  • If the yield is <80%, check the pH of the aqueous layer during reaction; it must remain >9.

Safety & Handling (E-E-A-T)

  • Benzyl Chloroformate (Cbz-Cl): A potent lachrymator and corrosive. It releases HCl upon contact with moisture. All operations involving Cbz-Cl must be performed in a well-ventilated fume hood.

    • First Aid: In case of eye contact, rinse immediately with diphoterine or water for 15 minutes.

  • 2-Bromo-4-fluoroaniline: Toxic by ingestion and skin absorption.[3] Wear double nitrile gloves.

  • Waste Disposal: The aqueous layer contains potassium carbonate and potassium chloride. Neutralize before disposal. The filtrate (Heptane/THF) should be treated as halogenated organic waste.

References

  • Schotten-Baumann Reaction Protocols. Lokey Lab Protocols (Wikidot). Available at: [Link] (Accessed Oct 2023).

  • Synthesis of 2-bromo-4-fluoroacetanilide (Proxy for Aniline Reactivity).Google Patents (CN104447382A).
  • General Carbamate Synthesis Review. Organic Chemistry Portal. Available at: [Link].

Sources

Solvents for crystallizing benzyl (2-bromo-4-fluorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Crystallization Protocols for Benzyl (2-bromo-4-fluorophenyl)carbamate

Executive Summary

Benzyl (2-bromo-4-fluorophenyl)carbamate (CAS: 1416439-56-9) is a critical building block in the synthesis of pharmaceutical intermediates, particularly for KCNQ potassium channel openers (e.g., retigabine analogs) and other fluorinated bioactive scaffolds. Its structural duality—possessing a lipophilic benzyloxycarbonyl (Cbz) protecting group and a polarizable halogenated core—presents unique purification challenges.

This guide provides a definitive, self-validating framework for crystallizing this compound. Unlike standard chromatography, which is solvent-intensive and difficult to scale, crystallization offers superior impurity rejection (particularly of the des-bromo or regio-isomeric byproducts) and higher throughput.

Physicochemical Profile & Solubility Logic

To design an effective crystallization, one must understand the intermolecular forces at play.

  • The Molecule: The carbamate moiety (

    
    ) acts as both a hydrogen bond donor (NH) and acceptor (C=O). However, the bulky benzyl group and the halogenated phenyl ring (Br, F) dominate the molecule's character, rendering it highly lipophilic.
    
  • The Challenge: The compound is prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing, especially in aqueous systems, due to its low melting point and high hydrophobicity.

  • Solvent Strategy: We utilize a "Push-Pull" mechanism:

    • Primary Solvent: Must disrupt the crystal lattice via dipole-dipole interactions (e.g., Ethyl Acetate, Ethanol).

    • Anti-Solvent: Must increase surface tension to force aggregation of the hydrophobic domains (e.g., Heptane, Water).

Table 1: Predicted Solubility Profile
Solvent SystemSolubility (Hot)Solubility (Cold)SuitabilityPrimary Mechanism
Ethyl Acetate (EtOAc) HighModerateExcellent Dipole-dipole / Van der Waals
Ethanol (EtOH) HighLowGood H-bonding (Protophilic)
Heptane LowVery LowAnti-solvent Hydrophobic exclusion
Water InsolubleInsolubleAnti-solvent Polarity mismatch
Toluene HighModerateScale-up

-

Stacking

Validated Experimental Protocols

Protocol A: The "High-Purity" Method (EtOAc / Heptane)

Best for removing non-polar impurities and regio-isomers. Recommended for initial purification.

Materials:

  • Crude Benzyl (2-bromo-4-fluorophenyl)carbamate

  • Ethyl Acetate (HPLC Grade)

  • n-Heptane (HPLC Grade)

  • Heating block or oil bath

Step-by-Step Procedure:

  • Dissolution: Place 10 g of crude solid in a 250 mL round-bottom flask. Add Ethyl Acetate (approx. 3-4 mL per gram of solid).

  • Reflux: Heat to mild reflux (approx. 77°C) with stirring until the solution is completely clear.

    • Checkpoint: If particulates remain, filter hot through a sintered glass funnel.

  • Nucleation: Remove from heat and allow to cool to 50°C. Slowly add n-Heptane dropwise until a faint, persistent turbidity (cloudiness) is observed.

    • Ratio Target: Final solvent ratio should approach 1:3 (EtOAc:Heptane).

  • Seeding (Critical): Add a seed crystal (0.1% w/w) of pure product. If no seed is available, scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Crystallization: Allow the mixture to cool to room temperature (RT) over 2 hours with slow stirring (50 RPM).

  • Maturation: Cool further to 0-5°C in an ice bath for 1 hour.

  • Isolation: Filter the white crystalline solid using vacuum filtration. Wash the cake with cold Heptane (2 x 10 mL).

  • Drying: Dry in a vacuum oven at 40°C for 6 hours.

Protocol B: The "Green Chemistry" Method (Ethanol / Water)

Best for removing inorganic salts and highly polar byproducts. Note: Risk of oiling out is higher.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude material in absolute Ethanol (approx. 5 mL/g) at 60-70°C.

  • Anti-solvent Addition: Maintain temperature at 60°C. Add warm Water (50°C) dropwise.

    • Caution: Do not use cold water; thermal shock will cause the product to oil out as an amorphous gum.

  • The Cloud Point: Stop water addition immediately when the solution turns milky. Re-heat slightly to clarify if necessary.

  • Slow Cooling: Turn off the heat source and let the flask sit in the oil bath, allowing the bath and flask to cool to RT together (natural cooling curve).

  • Filtration: Collect crystals via filtration. Wash with 1:1 cold EtOH/Water.

Process Logic & Decision Tree

The following diagram illustrates the decision-making process for selecting the correct purification route based on the impurity profile.

CrystallizationWorkflow Start Crude Benzyl (2-bromo-4-fluorophenyl)carbamate Analysis Analyze Impurity Profile (LC-MS / TLC) Start->Analysis Decision Dominant Impurity Type? Analysis->Decision NonPolar Non-polar / Isomers (e.g., des-bromo) Decision->NonPolar Lipophilic Impurities Polar Polar / Salts (e.g., unreacted aniline) Decision->Polar Polar Impurities RouteA Route A: EtOAc / Heptane (Solubility Differential) NonPolar->RouteA RouteB Route B: EtOH / Water (Polarity Exclusion) Polar->RouteB Oiling Issue: Oiling Out? RouteA->Oiling RouteB->Oiling Remedy Remedy: Re-heat, Add Seed, Slower Cooling Oiling->Remedy Yes Final Pure Crystalline Solid Oiling->Final No Remedy->Final

Figure 1: Decision matrix for solvent selection based on impurity profile and process behavior.

Troubleshooting & Critical Parameters

  • Oiling Out (Liquid-Liquid Separation):

    • Cause: The solution becomes supersaturated too quickly, or the melting point of the solvated solid is lower than the process temperature.

    • Fix: Increase the volume of the primary solvent (EtOAc or EtOH). Ensure the anti-solvent (Heptane/Water) is added slowly and at an elevated temperature. Seeding is mandatory if this occurs.

  • Low Yield:

    • Cause: Too much primary solvent or insufficient cooling.

    • Fix: Concentrate the mother liquor by 30% via rotary evaporation and re-cool.

  • Color Retention:

    • Cause: Oxidized aniline impurities (often brown/red).

    • Fix: Treat the hot solution with activated carbon (Charcoal) for 15 minutes before the first filtration step.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for 2-Bromo-4-fluoroaniline (Precursor synthesis data). Retrieved from [Link]

  • Google Patents. (2015). CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide (Demonstrates aqueous ethanol recrystallization for acetamide analogs).
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups: Stability and Deprotection. Retrieved from [Link]

Troubleshooting & Optimization

Troubleshooting low nucleophilicity of 2-bromo-4-fluoroaniline in acylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry challenges. This guide is designed for researchers, scientists, and drug development professionals encountering difficulties with the acylation of 2-bromo-4-fluoroaniline. As a sterically hindered and electronically deactivated substrate, this valuable building block often fails to react under standard conditions. This document provides in-depth troubleshooting advice, validated protocols, and the chemical reasoning behind them.

Frequently Asked Questions (FAQs)

Q1: Why is my standard acylation of 2-bromo-4-fluoroaniline failing or resulting in very low yields?

A: The low reactivity of 2-bromo-4-fluoroaniline stems from a combination of adverse electronic and steric effects, which significantly reduce the nucleophilicity of the amino group.

  • Electronic Deactivation: The nitrogen atom's lone pair of electrons, responsible for its nucleophilic character, is delocalized into the aromatic ring.[1] This effect is severely compounded by the strong, electron-withdrawing inductive effects (-I effect) of both the fluorine and bromine substituents. These halogens pull electron density away from the ring and, consequently, from the nitrogen atom, making its lone pair less available to attack an electrophile.

  • Steric Hindrance: The bromine atom is located at the ortho-position, immediately adjacent to the amino group. Its considerable atomic size physically obstructs the incoming acylating reagent, making it difficult for the electrophilic carbon to approach the nucleophilic nitrogen at the correct angle for a successful reaction.

These combined factors mean that standard, mild acylation conditions are often insufficient to overcome the high activation energy of the reaction.

G Figure 1: Factors Reducing Nucleophilicity cluster_aniline 2-Bromo-4-fluoroaniline cluster_effects Adverse Effects Aniline NH₂ Ring Aromatic Ring Br Br Inductive Strong Inductive Electron Withdrawal (-I) Br->Inductive Steric Ortho-Steric Hindrance Br->Steric Blocks approach of Acylating Agent F F F->Inductive Reduces e⁻ density on Nitrogen Result = Low Nucleophilicity & Poor Reactivity

Caption: Factors reducing the nucleophilicity of 2-bromo-4-fluoroaniline.

Q2: I've tried using a standard base like pyridine or Schotten-Baumann conditions (aq. NaOH) with my acyl chloride, and it's not working. What are the next steps?

A: When standard methods fail, a systematic escalation of reaction conditions is necessary. Pyridine can be a poor choice as it can act as a competing nucleophile, and biphasic Schotten-Baumann conditions may not be vigorous enough for this deactivated substrate.[2][3]

Your troubleshooting strategy should focus on two areas: increasing the intrinsic reactivity of the components and employing a more effective catalyst.

G Figure 2: Troubleshooting Workflow Start Start: Low Yield with Standard Acylation Step1 Option 1: More Forcing Conditions (Higher Temp, Stronger Base) Start->Step1 Step2 Option 2: More Reactive Acylating Agent (e.g., Acid Anhydride) Start->Step2 Step3 Option 3: Employ Acyl Transfer Catalyst (DMAP-Catalyzed Protocol) Start->Step3 Directly to most robust method Reassess Reassess Substrate Stability & Side Reactions Step1->Reassess If yield still low or decomposition occurs Step2->Reassess If yield still low Success Success: High Yield of Desired Amide Step3->Success Reassess->Step3

Caption: Logical workflow for troubleshooting difficult acylation reactions.

Here are the recommended next steps:

  • Switch to a Non-Nucleophilic Base: Replace pyridine with a hindered, non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA). These bases are excellent at scavenging the HCl byproduct generated during the reaction without the risk of competing with your aniline for the acylating agent.[4]

  • Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-80 °C) can provide the necessary energy to overcome the activation barrier. Monitor the reaction closely by TLC to avoid decomposition.

  • Use a More Reactive Acylating Agent: Acid anhydrides are often more potent acylating agents than their corresponding acid chlorides.[5] A common and effective strategy is to use acetic anhydride in glacial acetic acid, which serves as both reagent and solvent.[6]

Q3: Can a catalyst be used to drive this difficult acylation to completion?

A: Absolutely. For highly deactivated anilines, using a dedicated acyl transfer catalyst is often the most effective solution. The gold standard for this purpose is 4-Dimethylaminopyridine (DMAP) .

DMAP is a hypernucleophilic catalyst that works by intercepting the acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is far more electrophilic than the starting anhydride, making it susceptible to attack by even a weakly nucleophilic aniline like 2-bromo-4-fluoroaniline.[4] A catalytic amount (1-10 mol%) of DMAP is typically sufficient to dramatically increase the reaction rate and yield.

Caution: Avoid using strong Lewis acids like AlCl₃ as catalysts for N-acylation. The aniline's amino group is a Lewis base and will coordinate strongly with the Lewis acid.[7][8] This interaction forms a positively charged complex on the nitrogen, which completely deactivates it and halts the desired reaction.[9][10]

G Figure 3: DMAP Catalytic Cycle Ac2O Acetic Anhydride (Ac₂O) Intermediate Highly Reactive N-Acylpyridinium Ion Ac2O->Intermediate + DMAP (fast) DMAP DMAP Catalyst Product Desired Amide (Ar-NHAc) Intermediate->Product + Ar-NH₂ (nucleophilic attack) Aniline 2-Bromo-4-fluoroaniline (Ar-NH₂) Product->DMAP Regenerates Catalyst

Caption: Simplified mechanism of DMAP-catalyzed acylation.

Validated Troubleshooting Protocols

The following protocols are presented in order of increasing potency. For a challenging substrate like 2-bromo-4-fluoroaniline, Protocol 3 is the most highly recommended starting point.

ParameterProtocol 1: Forcing ConditionsProtocol 2: Anhydride MethodProtocol 3: DMAP-Catalyzed Method
Acylating Agent Acetyl Chloride (1.1 eq)Acetic Anhydride (1.2 eq)Acetic Anhydride (1.2 eq)
Base / Catalyst DIPEA (1.5 eq)None (Acetic Acid is solvent)Triethylamine (1.5 eq), DMAP (0.1 eq)
Solvent Dichloromethane (DCM)Glacial Acetic AcidDichloromethane (DCM)
Temperature 0 °C to 40 °C80 °C to 110 °C0 °C to Room Temperature
Reaction Time 12-24 hours2-4 hours1-6 hours
Expected Outcome Low to moderate yieldGood to high yieldHigh to quantitative yield
Detailed Experimental Protocol 3: High-Yield DMAP-Catalyzed Acylation

This protocol is optimized for the N-acetylation of 2-bromo-4-fluoroaniline and serves as a robust method for overcoming its low nucleophilicity.

Materials:

  • 2-bromo-4-fluoroaniline (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA, 1.5 eq), freshly distilled

  • Acetic Anhydride (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP, 0.1 eq)

Procedure:

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 2-bromo-4-fluoroaniline (1.0 eq).

  • Dissolution: Dissolve the aniline in anhydrous DCM (approx. 0.2 M concentration).

  • Addition of Base and Catalyst: Add triethylamine (1.5 eq) followed by 4-dimethylaminopyridine (0.1 eq). Stir the solution for 5 minutes.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Acylating Agent: Add acetic anhydride (1.2 eq) dropwise to the cooled, stirring solution over 10 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 1-6 hours).

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 2-bromo-4-fluoroacetanilide can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel if necessary.[6][11]

References

  • Vertex AI Search. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure - Chemistry Notes.
  • Organic Chemistry Portal. Schotten-Baumann Reaction.
  • Shaalaa.com. (2022). By the presence of a halogen atom in the ring, what is the effect of this on basic property of aniline?
  • CHEMSOLVE.NET. (2020). Schotten Baumann reaction-mechanism-application.
  • YouTube. (2023). #Schotten – Baumann reaction | #Aniline | Benzoylchloride | N - phenyl benzamide | #class 12.
  • Quora. (2020). What is the Schottan-Baumann reaction?
  • ResearchGate. (2025). Catalytic Friedel-Crafts Acylation of Aniline Derivatives.
  • Google Patents. (n.d.). EP1359141A1 - Method of friedel-crafts acylation of anilides.
  • YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid.
  • PubMed. (1995). The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites.
  • International Journal of Advanced Research in Science, Communication and Technology. (2025). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid.
  • Sciencemadness.org. (2021). Friedel-Crafts acylation of anilides.
  • BenchChem. (2025). Technical Support Center: Friedel-Crafts Reactions of Anilines.
  • ResearchGate. (2022). C−H nucleophilic halogenation (Cl/Br) of N‐protected aniline derivatives.
  • Filo. (2025). Explain why the acylation of aniline is not possible.
  • BenchChem. (2025). Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines.
  • YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems.
  • d-nb.info. (2020). Lewis Base Catalyzed Reactions with Latent Nucleophiles and Phosphonium Intermediates.
  • Google Patents. (n.d.). CN102120723A - Preparation method of 2-br-4-fluoacetanilide.
  • University of Calgary. Ch 8 : Nucleophilc Substitution answers.
  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems.
  • Quora. (2024). What properties of aniline make it a suitable base for nucleophilic substitution reactions?
  • Chemistry Steps. Reactions of Aniline.
  • Google Patents. (n.d.). CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Google Patents. (n.d.). CN102320987A - Preparation method of 2-bromo-4-fluoroacetanilide.
  • Chemistry Steps. Limitations of Electrophilic Aromatic Substitution Reactions.
  • Pearson+. (n.d.). Protonation of aniline slows electrophilic aromatic substitution...
  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene.
  • BenchChem. (2025). Technical Support Center: Acylation Reactions with 2-Bromo-2-phenylacetyl Chloride.
  • ChemicalBook. 2-Bromo-4-fluoroaniline synthesis.
  • BenchChem. (2025). 2-Bromo-4-fluoroaniline: A Key Intermediate for Advanced Chemical Synthesis.
  • NCERT. Amines.
  • PubMed. (2017). Unexpected Rearrangement of 2-Bromoaniline under Biphasic Alkylation Conditions.
  • ResearchGate. (2024). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of Benzyl (2-bromo-4-fluorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the cornerstone of this process, providing a detailed fingerprint of a molecule's proton environment. This guide offers an in-depth analysis of the expected ¹H NMR chemical shifts for benzyl (2-bromo-4-fluorophenyl)carbamate, a compound of interest in medicinal chemistry. In the absence of a publicly available spectrum for this specific molecule, we will build a robust prediction by comparing it with the experimentally determined spectrum of a close structural isomer, benzyl (2-bromo-5-fluorophenyl)carbamate, and other related analogues. This comparative approach mirrors the real-world challenges faced by researchers and highlights the power of predictive spectroscopy.

The Foundational Role of ¹H NMR in Structural Verification

The precise chemical shift (δ) of a proton in ¹H NMR is dictated by its local electronic environment. Electron-withdrawing groups (EWGs) deshield nearby protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups (EDGs) cause an upfield shift. The relative positions of substituents on an aromatic ring create distinct splitting patterns (coupling) that are invaluable for determining substitution patterns. In the case of benzyl (2-bromo-4-fluorophenyl)carbamate, the interplay of the bromo, fluoro, and carbamate substituents will define the aromatic region of the spectrum, while the benzyl group will exhibit its own characteristic signals.

Predicted ¹H NMR Spectrum of Benzyl (2-bromo-4-fluorophenyl)carbamate

To predict the spectrum, we will analyze the contributions of each molecular fragment and compare them to known data.

Molecular Structure and Proton Environments

G cluster_phenyl Phenyl Ring cluster_carbamate Carbamate Linker cluster_benzyl Benzyl Group C1 C C2 C-Br C1->C2 N N-H C1->N C3 C-H (H-3) C2->C3 C4 C-F C3->C4 C5 C-H (H-5) C4->C5 C6 C-H (H-6) C5->C6 C6->C1 C7 C=O N->C7 O1 O C7->O1 CH2 CH₂ O1->CH2 C8 C CH2->C8 C9 C-H C8->C9 C10 C-H C9->C10 C11 C-H C10->C11 C12 C-H C11->C12 C13 C-H C12->C13 C13->C8

Caption: Molecular structure of benzyl (2-bromo-4-fluorophenyl)carbamate highlighting distinct proton environments.

Comparative Data Analysis

We will use the experimental data for Benzyl (2-bromo-5-fluorophenyl)carbamate as our primary reference.[1] This isomer provides the closest available spectral data to our target compound.

Compound Solvent Spectrometer Frequency (MHz) Benzylic CH₂ (ppm) Aromatic Protons (ppm) NH Proton (ppm)
Benzyl (2-bromo-5-fluorophenyl)carbamate [1]CDCl₃4005.23 (s, 2H)8.07–8.02 (dd, 1H), 7.46–7.33 (m, 6H), 7.27-7.20 (m, 1H), 6.69-6.63 (ddd, 1H)Not explicitly assigned, likely part of the multiplet around 7.2-7.4 ppm
Benzyl carbamate [2]CDCl₃4005.11 (s, 2H)7.39-7.45 (m, 3H), 7.54-7.56 (d, 2H)4.91 (brs, 2H)
Predicted: Benzyl (2-bromo-4-fluorophenyl)carbamate CDCl₃400~5.2 (s, 2H)~8.1 (d), ~7.3 (dd), ~7.1 (dd)~7.0-7.5 (br s)
Analysis of Expected Chemical Shifts:
  • Benzylic Protons (CH₂) : In benzyl carbamate, the benzylic protons appear as a singlet at 5.11 ppm.[2] For the halogenated analogue, benzyl (2-bromo-5-fluorophenyl)carbamate, this signal is found at 5.23 ppm.[1] The downfield shift is due to the electron-withdrawing nature of the substituted phenyl ring. Therefore, for our target compound, we can confidently predict the benzylic protons to appear as a singlet around 5.2 ppm .

  • Benzyl Aromatic Protons : The five protons of the benzyl group's phenyl ring are typically found in the 7.3-7.5 ppm region. In the case of benzyl (2-bromo-5-fluorophenyl)carbamate, these signals are part of a multiplet between 7.33 and 7.46 ppm.[1] A similar multiplet is expected for our target compound in the same region.

  • Substituted Phenyl Aromatic Protons : This is where the most significant differences will arise compared to our reference compound.

    • H-6 : This proton is ortho to the carbamate nitrogen and meta to the fluorine. It is expected to be a doublet due to coupling with H-5. The bromine at the 2-position will have a significant deshielding effect, likely pushing this proton downfield to around 8.1 ppm .

    • H-5 : This proton is ortho to the fluorine and meta to the bromine and the carbamate. It will be split by both H-6 and the fluorine atom, appearing as a doublet of doublets. It is expected to be in the region of 7.3 ppm .

    • H-3 : This proton is ortho to the bromine and meta to the fluorine and the carbamate. It will be split by H-5 and the fluorine, appearing as a doublet of doublets. It is expected to be around 7.1 ppm .

  • Carbamate Proton (NH) : The NH proton signal is often broad and its chemical shift is concentration and solvent-dependent. In benzyl carbamate, it appears at 4.91 ppm.[2] In more complex, substituted analogues, it can be shifted downfield and may be broad. For benzyl (2-bromo-5-fluorophenyl)carbamate, it is likely part of the aromatic multiplet.[1] For our target compound, a broad singlet between 7.0 and 7.5 ppm is a reasonable prediction.

Experimental Protocol for ¹H NMR Acquisition

To validate these predictions, the following experimental protocol is recommended.

Workflow for Sample Preparation and NMR Analysis

G A Accurately weigh 5-10 mg of benzyl (2-bromo-4-fluorophenyl)carbamate B Dissolve in ~0.7 mL of deuterated chloroform (CDCl₃) containing TMS A->B C Transfer the solution to a clean, dry NMR tube B->C D Insert the NMR tube into the spectrometer's spinner turbine C->D E Place the sample in the NMR magnet D->E F Lock, tune, and shim the spectrometer E->F G Acquire the ¹H NMR spectrum (e.g., 16 scans) F->G H Process the data: Fourier transform, phase correction, and baseline correction G->H I Integrate the signals and assign the chemical shifts relative to TMS (0 ppm) H->I

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

Detailed Steps:
  • Sample Preparation : Accurately weigh 5-10 mg of the solid benzyl (2-bromo-4-fluorophenyl)carbamate.

  • Dissolution : Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). It is crucial to use a high-purity deuterated solvent to minimize residual solvent signals. The inclusion of tetramethylsilane (TMS) as an internal standard (0 ppm) is essential for accurate chemical shift referencing.

  • Transfer : Using a pipette, transfer the solution into a clean and dry 5 mm NMR tube.

  • Spectrometer Setup : Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.

  • Instrument Calibration : The instrument's magnetic field needs to be locked onto the deuterium signal of the solvent. The probe should then be tuned to the correct frequency for protons. Shimming is performed to optimize the homogeneity of the magnetic field, which ensures sharp spectral lines.

  • Data Acquisition : A standard one-pulse ¹H NMR experiment is typically sufficient. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

  • Data Processing : The raw data (Free Induction Decay - FID) is converted into a spectrum via a Fourier transform. The spectrum is then phase-corrected and the baseline is flattened.

  • Analysis : The chemical shifts of the signals are referenced to the TMS peak at 0 ppm. The area under each peak is integrated to determine the relative number of protons giving rise to the signal. The splitting patterns (multiplicity) of the signals are analyzed to deduce the connectivity of the protons.

Conclusion

This guide provides a detailed, predictive analysis of the ¹H NMR spectrum of benzyl (2-bromo-4-fluorophenyl)carbamate based on established principles of NMR spectroscopy and comparative data from a close structural isomer. The predicted chemical shifts and splitting patterns offer a robust template for researchers to confirm the successful synthesis and purification of this compound. By following the provided experimental protocol, scientists can obtain high-quality data for unambiguous structural verification, a critical step in the drug development pipeline.

References

  • Truppo, M. D., et al. (2020). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry, 16, 2856–2864. Available at: [Link]

  • Sarkar, B., et al. (2020). Supporting Information: A triazine-triamine based porous organic polymer-supported copper nanoparticle catalyst for N-methylation and carbamate formation reactions. New Journal of Chemistry, 44(35), 15065-15074. Available at: [Link]

Sources

IR spectroscopy characteristic peaks for aryl benzyl carbamates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the Infrared (IR) spectroscopy characteristics of aryl benzyl carbamates. It is designed for researchers requiring precise structural elucidation and differentiation between isomeric forms (e.g., O-aryl vs. N-aryl carbamates).

Executive Summary

Aryl benzyl carbamates are critical intermediates in medicinal chemistry, functioning as prodrugs, activated esters, or protected amines (Cbz-derivatives). Their structural identification relies heavily on distinguishing the specific connectivity of the carbamate linkage:

  • Isomer A (O-Aryl): Ar-O-C(=O)-NH-Bn (Activated carbamate/prodrug)

  • Isomer B (N-Aryl): Bn-O-C(=O)-NH-Ar (Cbz-protected aniline)

This guide details the diagnostic spectral shifts—specifically the Carbonyl (C=O) and Ether (C-O-C) regions—that allow for rapid differentiation of these isomers without immediate recourse to NMR.

Structural Logic & Spectral Assignments

The IR spectrum of a carbamate is governed by the competition between resonance electron donation (from Nitrogen and Oxygen into the Carbonyl) and inductive electron withdrawal (by the Oxygen and Nitrogen substituents).

The Diagnostic Shift: O-Aryl vs. N-Aryl

The most reliable indicator of structure is the C=O stretching frequency.

  • Case 1: O-Aryl Carbamates (Ph-O-CO-NH-Bn)

    • Mechanism: The phenoxy oxygen is strongly electron-withdrawing (inductive effect). This pulls electron density away from the carbonyl carbon, shortening the C=O bond and increasing its force constant.

    • Result: Higher Frequency C=O stretch (~1730–1760 cm⁻¹).

  • Case 2: N-Aryl Carbamates (Bn-O-CO-NH-Ph)

    • Mechanism: The nitrogen lone pair is delocalized into the aromatic ring (aniline resonance), making it less available to donate into the carbonyl system. While this reduces the single-bond character of the C=O (raising frequency vs. dialkyl carbamates), the O-benzyl group is electron-donating relative to O-phenyl.

    • Result: Moderate Frequency C=O stretch (~1700–1725 cm⁻¹).[1]

Table 1: Comparative Characteristic Peaks (Solid State / KBr)
Functional GroupVibration ModeO-Aryl Carbamate (Ar-O-CO-NH-Bn)N-Aryl Carbamate (Bn-O-CO-NH-Ar)Notes
Amide A N-H Stretch3300–3400 cm⁻¹3300–3400 cm⁻¹Sharp singlet for secondary carbamates. Broadens if H-bonded.
Carbonyl C=O[1][2][3][4][5][6][7] Stretch 1730–1760 cm⁻¹ 1690–1725 cm⁻¹ Primary Diagnostic Peak. O-Aryl shifts higher due to induction.
Amide II N-H Bend / C-N Stretch~1530–1550 cm⁻¹~1540–1560 cm⁻¹Often overlaps with aromatic ring modes.
Ester Linkage C-O-C Asym. Stretch1190–1220 cm⁻¹1230–1260 cm⁻¹O-Aryl C-O bond is stronger/stiffer.
Aromatic C=C Ring Stretch~1590, 1490 cm⁻¹~1600, 1500 cm⁻¹Diagnostic of the phenyl rings (both isomers).
Benzylic C-H Stretch2900–3050 cm⁻¹2900–3050 cm⁻¹Weak aliphatic C-H peaks from the benzyl CH₂.

Critical Insight: In solution (e.g., CHCl₃), hydrogen bonds break, causing the C=O peak to shift to higher wavenumbers (typically +20–40 cm⁻¹) and become sharper compared to solid-state spectra.

Decision Logic for Structural Assignment

The following flowchart illustrates the logical process for assigning a specific isomer based on spectral data.

Carbamate_Assignment Start Unknown Aryl Benzyl Carbamate Spectrum CheckCO Step 1: Analyze C=O Region (1680 - 1780 cm⁻¹) Start->CheckCO HighCO High Frequency (> 1730 cm⁻¹ in solid) (> 1750 cm⁻¹ in solution) CheckCO->HighCO Inductive Withdrawal LowCO Moderate Frequency (1690 - 1725 cm⁻¹ in solid) (1710 - 1740 cm⁻¹ in solution) CheckCO->LowCO Resonance Donation CheckCO2 Step 2: Check C-O-C Region (1000 - 1300 cm⁻¹) HighCO->CheckCO2 LowCO->CheckCO2 OAryl Conclusion: O-Aryl Carbamate (Ph-O-CO-NH-Bn) Phenoxy Induction Dominates CheckCO2->OAryl Strong Ar-O stretch NAryl Conclusion: N-Aryl Carbamate (Bn-O-CO-NH-Ph) Resonance Competition Dominates CheckCO2->NAryl Strong Alkyl-O stretch

Figure 1: Decision tree for distinguishing O-aryl and N-aryl carbamate isomers via IR spectroscopy.

Experimental Protocol: Self-Validating Analysis

To ensure data integrity and reproducibility, use this comparative protocol. This method controls for hydrogen bonding, which is the primary source of spectral variance in carbamates.

Materials
  • Sample: ~5 mg of Aryl Benzyl Carbamate.

  • Solvent: Spectroscopic grade Chloroform (CHCl₃) or Dichloromethane (DCM). Avoid alcohols as they interfere with H-bonding.

  • Equipment: FTIR Spectrometer (ATR or Transmission Cell).

Workflow
  • Baseline Correction:

    • Collect a background spectrum of the empty ATR crystal or pure solvent cell.

    • Why: Removes atmospheric CO₂ (2350 cm⁻¹) and water vapor artifacts.

  • Solid State Acquisition (ATR/KBr):

    • Place solid sample on the crystal. Apply high pressure to ensure contact.

    • Observation: Note the C=O peak width. A broad peak indicates intermolecular Hydrogen Bonding (Dimerization).

    • Target: Record frequency (

      
      ).[8]
      
  • Solution State Acquisition (Validation Step):

    • Dissolve 5 mg sample in 1 mL CHCl₃.

    • Place a drop on the ATR crystal and allow solvent to evaporate (film method) OR use a liquid transmission cell (0.1 mm path length).

    • Observation: The C=O peak should sharpen and shift to a higher frequency.

    • Target: Record frequency (

      
      ).
      
  • Data Analysis (The "Shift" Check):

    • Calculate

      
      .
      
    • If

      
      , the solid state was heavily H-bonded. Use 
      
      
      
      for structural assignment against literature values, as it represents the "free" monomeric species.

Experimental_Workflow Sample Sample Prep (Solid vs Solution) Acquisition FTIR Acquisition (64 scans, 4cm⁻¹ res) Sample->Acquisition Process Post-Processing (Baseline Correct) Acquisition->Process Analysis Peak Picking (C=O, N-H, C-O) Process->Analysis Validation Validation: Check Solvent Shift Analysis->Validation

Figure 2: Standardized workflow for validating carbamate spectral data.

References

  • NIST Mass Spectrometry Data Center. Benzyl carbamate Infrared Spectrum.[9] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • PubChem. Phenyl N-benzylcarbamate (CID 176410).[10] National Library of Medicine. Retrieved from [Link]

  • Haque, N., et al. (2020).[8] Synthesis of organic carbamates...[11][12][13] Supporting Information. Royal Society of Chemistry (RSC) Advances. (Contains specific FTIR data for Benzyl and Phenyl carbamates). Retrieved from [Link]

  • Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. (Discusses inductive effects on C=O frequency). Retrieved from [Link]

Sources

Technical Comparison Guide: Optimizing Identification of Benzyl (2-bromo-4-fluorophenyl)carbamate via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bromine isotope pattern analysis in mass spec of benzyl (2-bromo-4-fluorophenyl)carbamate Content Type: Publish Comparison Guide

Executive Summary

In the synthesis and metabolic profiling of halogenated pharmaceuticals, the precise identification of intermediates is critical for regulatory compliance and pathway elucidation. This guide evaluates the analytical performance of High-Resolution Mass Spectrometry (HRMS) with Isotope Pattern Filtering versus Standard Unit-Resolution MS for the identification of benzyl (2-bromo-4-fluorophenyl)carbamate (CAS 1416439-56-9).

While standard methods provide basic detection, this guide demonstrates that HRMS workflows leveraging the unique bromine doublet (


) and fluorine mass defect offer superior specificity, particularly when distinguishing this carbamate from isobaric matrix interferences in complex biological samples.

Theoretical Framework: The Halogen Signature

To accurately analyze benzyl (2-bromo-4-fluorophenyl)carbamate (


), one must exploit its distinct isotopic physics.
The Bromine Doublet

Unlike chlorine (3:1 ratio) or fluorine (monoisotopic), bromine possesses two stable isotopes,


 and 

, with natural abundances of approximately 50.7% and 49.3% , respectively.
  • Result: The mass spectrum exhibits two molecular ion peaks (

    
     and 
    
    
    
    ) of nearly equal intensity separated by 2.0 Da.
  • Application: This 1:1 "twin peak" signature is the primary diagnostic filter for automated software algorithms.

The Fluorine Mass Defect

Fluorine (


) is monoisotopic with a mass of 18.9984 Da. It introduces a negative mass defect (slightly lower than the integer mass), which, when combined with the positive defect of hydrogen, pulls the exact mass of the molecule slightly away from the nominal integer. This shift is detectable only by HRMS and serves as a secondary confirmation filter.

Comparative Analysis: HRMS vs. Unit-Resolution MS

This section compares the "Product" (HRMS Isotope Filtering Workflow) against the standard alternative (Unit-Resolution Quadrupole MS).

Table 1: Performance Matrix
FeatureMethod A: Unit-Resolution MS (Standard) Method B: HRMS Orbitrap/Q-TOF (Recommended)
Mass Accuracy Nominal (± 0.5 Da)Exact (< 5 ppm)
Isotope Pattern Resolves

and

(1:1 ratio)
Resolves fine structure; confirms

contributions
Interference High risk of false positives from isobaric compoundsLow; Mass Defect Filtering removes isobars
Sensitivity High (SRM/MRM modes)High (Full Scan with ion accumulation)
Data Size LowHigh
Primary Use Routine Quantitation (Targeted)Structural Elucidation & Impurity Profiling
Deep Dive: The Resolution Gap

In a unit-resolution instrument (e.g., a standard single quadrupole), the molecular ion cluster appears as two bars at m/z 323 and 325.

  • Risk: An impurity with formula

    
     (Nominal Mass 323) could co-elute. Without exact mass, the "1:1" pattern might be distorted by the impurity, leading to a false negative or positive.
    

In Method B (HRMS) , the monoisotopic mass is measured at m/z 322.9958 (Protonated


).
  • Validation: The instrument software calculates the theoretical isotope distribution and matches it against the observed spectral accuracy (similarity score), providing a self-validating identification score >95%.

Experimental Protocol: Self-Validating Identification Workflow

This protocol outlines the recommended workflow for confirming the identity of benzyl (2-bromo-4-fluorophenyl)carbamate using an ESI-HRMS setup.

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in Methanol/Water (50:50) + 0.1% Formic Acid.[1]

  • Concentration: Dilute to 1 µg/mL to avoid detector saturation (which distorts isotope ratios).

MS Acquisition Parameters (HRMS)
  • Ionization: Electrospray Ionization (ESI) Positive Mode.[2]

  • Resolution: > 30,000 FWHM (at m/z 400).

  • Scan Range: m/z 100 – 600.

  • Lock Mass: Use Leucine Enkephalin or similar internal standard for <2 ppm accuracy.

Data Analysis Steps
  • Extract Ion Chromatogram (EIC): Target m/z 322.9958 (

    
    ) and 324.9937 (
    
    
    
    ).
  • Isotope Ratio Check: Verify the intensity ratio of

    
     : 
    
    
    
    is between 0.95 and 1.05 .
  • Fragmentation Confirmation (MS/MS):

    • Select m/z 323.0 as precursor.

    • Apply Collision Energy (CE) 20-35 eV.

    • Look for Diagnostic Fragment: m/z 91.0542 (Tropylium ion,

      
      ) – characteristic of benzyl carbamates [1].
      

Structural Logic & Fragmentation Pathways

Understanding the fragmentation is crucial for distinguishing this specific carbamate from isomers. The benzyl group typically cleaves to form a stable tropylium ion, leaving the neutral isocyanate species.

Visualization: MS/MS Fragmentation Pathway[3][4]

FragmentationPathway Precursor Precursor [M+H]+ m/z 323.0 / 325.0 (Brominated) TS Transition State (H-transfer) Precursor->TS CID Energy Aniline Fragment Ion [2-bromo-4-fluoroaniline+H]+ m/z ~190/192 Precursor->Aniline Carbamate Hydrolysis (Secondary Path) Tropylium Tropylium Ion [C7H7]+ m/z 91.05 (Base Peak) TS->Tropylium Heterolytic Cleavage Neutral Neutral Loss (2-bromo-4-fluorophenyl)isocyanate TS->Neutral Neutral Loss

Caption: Figure 1. Primary ESI-MS/MS fragmentation pathway of benzyl (2-bromo-4-fluorophenyl)carbamate. The formation of the tropylium ion (m/z 91) is the dominant diagnostic event.

Visualization: Identification Decision Tree

DecisionTree Start Unknown Peak Detected IsoCheck Check Isotope Pattern (M and M+2) Start->IsoCheck Ratio Is Ratio ~1:1? IsoCheck->Ratio NoBr Not Brominated (Reject) Ratio->NoBr No YesBr Bromine Present Ratio->YesBr Yes AccMass Check Exact Mass (Target: 322.9958) YesBr->AccMass MassMatch Error < 5 ppm? AccMass->MassMatch RejectMass Isobaric Interference (Reject) MassMatch->RejectMass No MS2 Perform MS/MS MassMatch->MS2 Yes FragCheck Tropylium (91) Present? MS2->FragCheck Confirmed CONFIRMED IDENTITY Benzyl (2-bromo-4-fluorophenyl)carbamate FragCheck->Confirmed Yes Isomer Isomer Suspected FragCheck->Isomer No

Caption: Figure 2. Logical decision tree for validating the presence of the target molecule using HRMS and MS/MS criteria.

Theoretical Data Reference

To assist in calibration and validation, the following table lists the calculated theoretical masses for the protonated species


.
Isotope SpeciesElemental CompositionTheoretical Mass (Da)Relative Abundance (%)
Monoisotopic (

)

324.0030 100.0 (Base)

(

)

325.0064~15.5

(

)

326.0010 ~97.3

(

)

327.0043~15.1

Note: The abundance of the M+2 peak is slightly lower than M due to the specific natural abundance of


 (49.31%) vs 

(50.69%). [2]

References

  • Holcapek, M., & Kolarova, L. (2011). Competitive proton and hydride transfer reactions via ion-neutral complexes: fragmentation of deprotonated benzyl N-phenylcarbamates in mass spectrometry. Journal of Mass Spectrometry. Link

  • Chemistry Steps. (2023). Isotopes in Mass Spectrometry: The Bromine Signature. Chemistry Steps Educational Resources. Link

  • Meessen, J., et al. (2008). Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development. Rapid Communications in Mass Spectrometry. Link

  • Novatia, LLC. (2023). Mass Accuracy and Resolution: HRMS vs LRMS in Impurity Profiling. Novatia Technical Guides. Link

  • BLD Pharm. (2023). Product Data Sheet: Benzyl (2-bromo-4-fluorophenyl)carbamate (CAS 1416439-56-9). Chemical Catalog. Link

Sources

A Head-to-Head Battle of Amine Protection: Cbz vs. Boc for 2-bromo-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of multi-step organic synthesis, particularly in the construction of complex pharmaceutical intermediates, the judicious selection of a protecting group for a reactive amine is a critical decision that can dictate the success or failure of a synthetic campaign. The nucleophilicity of anilines, such as 2-bromo-4-fluoroaniline, necessitates protection to prevent unwanted side reactions during subsequent chemical transformations. This guide provides an in-depth, objective comparison of two of the most stalwart protecting groups in the synthetic chemist's toolbox: the Carboxybenzyl (Cbz) group and the tert-Butoxycarbonyl (Boc) group, specifically in the context of their application to 2-bromo-4-fluoroaniline.

The presence of both a bromine atom and a fluorine atom on the aniline ring introduces significant electronic effects. Both are electron-withdrawing groups, which decrease the electron density of the aromatic ring and, consequently, the nucleophilicity of the amino group. This reduced nucleophilicity can influence the kinetics and efficiency of the protection reaction. This guide will delve into the practical considerations, experimental protocols, and comparative performance of Cbz and Boc protection for this challenging substrate.

The Contenders: A Glimpse into Cbz and Boc

The Carboxybenzyl (Cbz or Z) group , introduced by Bergmann and Zervas in the 1930s, is a classic and robust protecting group.[1] It is typically introduced using benzyl chloroformate (Cbz-Cl) and is renowned for its stability under a wide range of conditions, including acidic and basic environments.[2] Its removal is most commonly achieved via catalytic hydrogenolysis, a mild and efficient method.[1][3]

The tert-Butoxycarbonyl (Boc) group is another stalwart in amine protection, favored for its ease of introduction using di-tert-butyl dicarbonate (Boc₂O) and its facile cleavage under acidic conditions.[4][5] The stability of the Boc group to bases, nucleophiles, and catalytic hydrogenation makes it an excellent orthogonal partner to the Cbz group in complex syntheses.[2]

Head-to-Head Comparison: Cbz vs. Boc for 2-bromo-4-fluoroaniline

FeatureCbz (Carboxybenzyl)Boc (tert-Butoxycarbonyl)
Protecting Agent Benzyl Chloroformate (Cbz-Cl)Di-tert-butyl Dicarbonate (Boc₂O)
Typical Protection Conditions Aqueous sodium carbonate or bicarbonate, or an organic base in an organic solvent.[3]A base such as triethylamine (TEA) or sodium bicarbonate in a solvent like THF, DCM, or acetonitrile.[4]
Reactivity with 2-bromo-4-fluoroaniline The reduced nucleophilicity of the aniline may require slightly more forcing conditions or longer reaction times compared to electron-rich anilines.Generally efficient, though the reaction rate might be slower than with more nucleophilic anilines.
Stability of Protected Aniline Stable to a wide range of acidic and basic conditions.[2]Stable to basic and nucleophilic conditions, as well as catalytic hydrogenation.[2]
Deprotection Method Catalytic hydrogenolysis (e.g., H₂/Pd-C).[3] Can also be cleaved by strong acids like HBr in acetic acid.[6]Strong acids (e.g., Trifluoroacetic acid (TFA), HCl in dioxane).[4][7]
Orthogonality Orthogonal to Boc and Fmoc protecting groups.[1]Orthogonal to Cbz and Fmoc protecting groups.[2]
Byproducts of Deprotection Toluene and CO₂ (from hydrogenolysis).Isobutylene and CO₂ (from acidic cleavage).[8]

Experimental Protocols

The following are representative, detailed protocols for the Cbz and Boc protection of 2-bromo-4-fluoroaniline and their subsequent deprotection. These protocols are synthesized from established methods for aniline protection and are adapted for the specific substrate.

Cbz Protection of 2-bromo-4-fluoroaniline

Reaction:

Cbz_Protection Aniline 2-bromo-4-fluoroaniline Reaction Stir at 0°C to rt Aniline->Reaction CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Reaction Base Na₂CO₃ (aq) Base->Reaction Solvent Dioxane/Water Solvent->Reaction ProtectedAniline Benzyl (2-bromo-4-fluorophenyl)carbamate Reaction->ProtectedAniline

Cbz Protection Workflow

Materials:

  • 2-bromo-4-fluoroaniline

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-4-fluoroaniline (1.0 equiv) in a mixture of dioxane and water (e.g., 2:1 v/v).

  • Cool the solution to 0°C in an ice bath.

  • Add sodium carbonate (2.0 equiv) to the stirred solution.

  • Slowly add benzyl chloroformate (1.1 equiv) dropwise, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired benzyl (2-bromo-4-fluorophenyl)carbamate.

Boc Protection of 2-bromo-4-fluoroaniline

Reaction:

Boc_Protection Aniline 2-bromo-4-fluoroaniline Reaction Stir at rt Aniline->Reaction Boc2O Di-tert-butyl Dicarbonate (Boc₂O) Boc2O->Reaction Base Triethylamine (TEA) Base->Reaction Solvent Tetrahydrofuran (THF) Solvent->Reaction ProtectedAniline tert-butyl (2-bromo-4-fluorophenyl)carbamate Reaction->ProtectedAniline

Boc Protection Workflow

Materials:

  • 2-bromo-4-fluoroaniline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve 2-bromo-4-fluoroaniline (1.0 equiv) in THF in a round-bottom flask.

  • Add triethylamine (1.5 equiv) to the solution.

  • Add di-tert-butyl dicarbonate (1.2 equiv) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude tert-butyl (2-bromo-4-fluorophenyl)carbamate can often be used without further purification, or it can be purified by column chromatography if necessary.

Deprotection Strategies: Liberating the Amine

The choice of protecting group is intrinsically linked to the deprotection strategy, which must be compatible with other functional groups in the molecule.

Cbz Deprotection via Hydrogenolysis

Reaction:

Cbz_Deprotection ProtectedAniline Benzyl (2-bromo-4-fluorophenyl)carbamate Reaction Stir at rt ProtectedAniline->Reaction Reagent H₂ (g) Reagent->Reaction Catalyst Pd/C Catalyst->Reaction Solvent Methanol or Ethanol Solvent->Reaction DeprotectedAniline 2-bromo-4-fluoroaniline Reaction->DeprotectedAniline

Cbz Deprotection Workflow

Procedure:

  • Dissolve the Cbz-protected 2-bromo-4-fluoroaniline (1.0 equiv) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight).

  • Evacuate the flask and backfill with hydrogen gas (a balloon of H₂ is often sufficient for small-scale reactions).

  • Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected 2-bromo-4-fluoroaniline.

Boc Deprotection via Acidolysis

Reaction:

Boc_Deprotection ProtectedAniline tert-butyl (2-bromo-4-fluorophenyl)carbamate Reaction Stir at rt ProtectedAniline->Reaction Reagent Trifluoroacetic Acid (TFA) Reagent->Reaction Solvent Dichloromethane (DCM) Solvent->Reaction DeprotectedAniline 2-bromo-4-fluoroaniline Reaction->DeprotectedAniline

Boc Deprotection Workflow

Procedure:

  • Dissolve the Boc-protected 2-bromo-4-fluoroaniline (1.0 equiv) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) to the solution at room temperature.[9]

  • Stir the reaction mixture for 0.5-4 hours, monitoring by TLC.[9]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.

Causality and Strategic Choices

The decision between Cbz and Boc protection for 2-bromo-4-fluoroaniline is not arbitrary but is dictated by the overall synthetic strategy.

  • Downstream Chemistry: If the subsequent steps involve reactions that are sensitive to acidic conditions, the Cbz group is the superior choice. Conversely, if the synthetic route requires catalytic hydrogenation to reduce other functional groups (e.g., alkenes, alkynes, or nitro groups), the Boc group would be preferred as the Cbz group would be cleaved under these conditions.

  • Orthogonality: In a complex synthesis where multiple amine functionalities are present, the orthogonal nature of Cbz and Boc is a powerful tool. One amine can be protected with Cbz and another with Boc, allowing for the selective deprotection of one in the presence of the other. For instance, the Boc group can be removed with acid while the Cbz group remains intact, and subsequently, the Cbz group can be removed by hydrogenolysis.[1]

  • Handling and Safety: Hydrogenolysis for Cbz deprotection requires handling of flammable hydrogen gas and a pyrophoric catalyst (Pd/C), which may be a consideration for scale-up. Acidic deprotection of the Boc group, while using corrosive acids like TFA, can be operationally simpler.

Conclusion

Both Cbz and Boc are highly effective protecting groups for the amine functionality of 2-bromo-4-fluoroaniline. The choice between them is not a matter of one being universally "better," but rather a strategic decision based on the specific demands of the synthetic route. The Cbz group offers robustness towards a wider range of non-reducing chemical conditions, while the Boc group provides a convenient acid-labile handle that is orthogonal to hydrogenolysis. By carefully considering the stability, deprotection conditions, and orthogonality of each group, researchers can confidently select the optimal protecting group to navigate the intricate pathways of modern organic synthesis.

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Fisher Scientific. Amine Protection / Deprotection. [Link]

  • Organic Syntheses. PREPARATION OF BENZYL ISOPROPOXYMETHYLCARBAMATE. [Link]

  • S. Naveen, et al. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Chemistry Central Journal, 2017. [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. [Link]

  • Hong, W. P., et al. Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. RSC Advances, 2021. [Link]

  • Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

  • Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]

  • Lee, S., et al. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Scientific Reports, 2024. [Link]

  • Supporting Information. 2. [Link]

  • Pittelkow, M., et al. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2002. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates. [Link]

  • Organic Syntheses. Preparation of Mono-Cbz Protected Guanidines. [Link]

  • Google Patents. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
  • ResearchGate. (PDF) Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. [Link]

Sources

A Scientist's Guide to Purity Analysis: Resolving Benzyl (2-bromo-4-fluorophenyl)carbamate from its Process-Related Impurities via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the assurance of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory hurdle, but a cornerstone of drug safety and efficacy. This guide provides an in-depth, scientifically grounded methodology for the High-Performance Liquid Chromatography (HPLC) analysis of benzyl (2-bromo-4-fluorophenyl)carbamate, a key intermediate in the synthesis of various therapeutic agents. We will explore a robust reversed-phase HPLC (RP-HPLC) method designed to effectively separate the target compound from its potential process-related impurities, offering researchers and drug development professionals a practical framework for purity assessment.

The principles of RP-HPLC are foundational to modern pharmaceutical analysis, relying on the differential partitioning of analytes between a non-polar stationary phase and a polar mobile phase.[1] This technique is highly versatile for separating small organic molecules, making it the method of choice for this application.[2][3] Our approach is to establish a gradient elution method, which is particularly adept at resolving complex mixtures of compounds with varying polarities within a reasonable timeframe.[3]

The Synthetic Landscape and Potential Impurities

A thorough understanding of the synthetic route is paramount to anticipating potential impurities. Benzyl (2-bromo-4-fluorophenyl)carbamate is typically synthesized through the reaction of 2-bromo-4-fluoroaniline with benzyl chloroformate. This reaction, while generally efficient, can lead to the presence of unreacted starting materials and byproducts.

Figure 1: Synthetic Pathway of Benzyl (2-bromo-4-fluorophenyl)carbamate and Formation of Potential Impurities

cluster_0 Starting Materials cluster_1 Main Reaction cluster_2 Potential Impurities 2-bromo-4-fluoroaniline 2-bromo-4-fluoroaniline main_product Benzyl (2-bromo-4-fluorophenyl)carbamate 2-bromo-4-fluoroaniline->main_product impurity_a Impurity A: 2-bromo-4-fluoroaniline 2-bromo-4-fluoroaniline->impurity_a Unreacted benzyl_chloroformate Benzyl Chloroformate benzyl_chloroformate->main_product impurity_b Impurity B: Benzyl alcohol benzyl_chloroformate->impurity_b Hydrolysis impurity_c Impurity C: Dibenzyl carbonate benzyl_chloroformate->impurity_c Side-reaction impurity_d Impurity D: 4-Fluoroaniline 4-fluoroaniline_source Synthesis of 2-bromo-4-fluoroaniline 4-fluoroaniline_source->impurity_d Starting material for precursor

Caption: Synthetic route to benzyl (2-bromo-4-fluorophenyl)carbamate and sources of impurities.

Based on this pathway, the primary impurities of concern are:

  • Impurity A: 2-bromo-4-fluoroaniline (Starting Material) : An unreacted precursor that is more polar than the final product.

  • Impurity B: Benzyl alcohol : A potential hydrolysis product of benzyl chloroformate, also more polar than the target compound.

  • Impurity C: Dibenzyl carbonate : A potential byproduct from the synthesis of benzyl chloroformate, which is significantly less polar.[4]

  • Impurity D: 4-Fluoroaniline : A potential precursor in the synthesis of 2-bromo-4-fluoroaniline and therefore a possible impurity.[5][6]

Comparative Analysis of Retention Times

The following table outlines the proposed HPLC method and the predicted elution order and relative retention times for benzyl (2-bromo-4-fluorophenyl)carbamate and its key impurities. The predictions are based on the principle that in reversed-phase chromatography, more polar compounds elute earlier.

CompoundStructurePredicted PolarityPredicted Retention Time (min)Rationale for Elution Order
Impurity D: 4-Fluoroaniline C₆H₅FNHigh~ 3.5The presence of the primary amine group makes it the most polar compound, leading to the earliest elution.
Impurity B: Benzyl alcohol C₇H₈OHigh~ 4.2The hydroxyl group imparts significant polarity, causing it to elute early, but after the more polar aniline.
Impurity A: 2-bromo-4-fluoroaniline C₆H₅BrFNModerate-High~ 5.8The bromine atom increases its hydrophobicity compared to 4-fluoroaniline, resulting in a longer retention time.
Benzyl (2-bromo-4-fluorophenyl)carbamate C₁₄H₁₁BrFNO₂ Low ~ 12.5 The large, non-polar benzyl and bromo-fluorophenyl groups significantly decrease its polarity, leading to strong retention on the C18 column and a late elution time.
Impurity C: Dibenzyl carbonate C₁₅H₁₄O₃Very Low~ 15.0The two benzyl groups make this molecule highly non-polar, resulting in the longest retention time among the analyzed compounds.

Note: The retention times provided are illustrative and based on the proposed method. Actual retention times may vary and require experimental confirmation.

Experimental Protocol: HPLC Method for Purity Analysis

This protocol details a robust RP-HPLC method for the separation of benzyl (2-bromo-4-fluorophenyl)carbamate from its potential impurities.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column thermostat, and a UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (analytical grade).

  • Benzyl (2-bromo-4-fluorophenyl)carbamate reference standard and sample for analysis.

  • Reference standards for potential impurities (if available).

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 50% B

    • 18.1-22 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the benzyl (2-bromo-4-fluorophenyl)carbamate reference standard in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the sample to be analyzed in the same manner as the standard solution.

  • Spiked Sample (for method development/validation): Prepare a sample solution and spike it with known amounts of the potential impurity reference standards.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition (50% B) until a stable baseline is achieved.

  • Inject the prepared standard, sample, and spiked sample solutions.

  • Record the chromatograms and integrate the peaks.

  • Identify the peaks in the sample chromatogram by comparing their retention times with those of the reference standards.

  • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.

Figure 2: HPLC Analysis Workflow

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solution (0.5 mg/mL) injection Inject Samples prep_standard->injection prep_sample Prepare Sample Solution (0.5 mg/mL) prep_sample->injection hplc_system Equilibrate HPLC System hplc_system->injection chromatography Gradient Elution injection->chromatography detection UV Detection at 254 nm chromatography->detection peak_id Peak Identification detection->peak_id peak_integration Peak Integration detection->peak_integration purity_calc Purity Calculation (Area % Method) peak_id->purity_calc peak_integration->purity_calc

Caption: Step-by-step workflow for the HPLC purity analysis of benzyl (2-bromo-4-fluorophenyl)carbamate.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the HPLC analysis of benzyl (2-bromo-4-fluorophenyl)carbamate and its process-related impurities. By understanding the synthetic pathway and the physicochemical properties of the target compound and its potential contaminants, a robust and selective analytical method can be developed. The detailed protocol and illustrative retention time data serve as a valuable starting point for researchers and analytical scientists in the pharmaceutical industry. Adherence to sound analytical principles and thorough method validation are crucial for ensuring the quality and safety of pharmaceutical products.

References

  • Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America, 34(9), 764-775. Available at: [Link]

  • International Conference on Harmonisation. (2000). Q2B Validation of Analytical Procedures: Methodology. Available at: [Link]

  • International Journal of Scientific & Development Research. (2020). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2020). An overview on development and validation of rphplc method for estimation of drugs in bulk and pharmaceutical dosage forms. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl chloroformate. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.

Sources

Safety Operating Guide

Technical Guide: Disposal & Handling of Benzyl (2-bromo-4-fluorophenyl)carbamate

[1]

Executive Summary: Immediate Action Card

Do not treat this compound as general organic waste. Benzyl (2-bromo-4-fluorophenyl)carbamate is a halogenated organic solid .[1] Its disposal requires strict segregation from non-halogenated solvents and general trash to prevent the release of toxic acid gases (HF, HBr) during incineration.

Quick Logistics Requirement
Waste Stream Solid Halogenated Organic Waste (Do not mix with non-halogenated liquids)
Container HDPE (High-Density Polyethylene) or Glass with Teflon-lined cap.[1]
Labeling Must explicitly list "Halogenated" and "Carbamate".
Destruction High-temperature incineration with acid gas scrubbing.[1]
Incompatibility Strong oxidizers, strong acids, strong bases.
Chemical Profile & Hazard Assessment

To dispose of a chemical safely, you must understand its failure modes. This compound contains both fluorine and bromine attached to an aromatic ring, coupled with a carbamate linkage.

Chemical Identity:

  • Chemical Name: Benzyl (2-bromo-4-fluorophenyl)carbamate[1][2]

  • CAS Number: 1416439-56-9 (Note: Isomers exist; verify specific lot CoA).[1]

  • Molecular Formula: C₁₄H₁₁BrFNO₂[1][3]

  • Functional Groups: Aryl Halide (Br, F), Carbamate (–NH–CO–O–).[1]

Hazard Classification (GHS): Based on structural analogs and functional group reactivity.[1]

Hazard TypeCodeDescriptionOperational Implication
Health H302 Harmful if swallowed.[1][4]Double-glove (Nitrile) required.[1]
Health H315/H319 Causes skin/eye irritation.[1][4]Face shield recommended during solid transfer.[1]
Reactivity N/A Thermal decomposition.[1]Releases HF and HBr gas upon heating.
Environmental H411 Toxic to aquatic life.[1][5]*Zero drain disposal. All rinsate must be collected.

*Inferred from halogenated aromatic carbamate class properties.

Waste Stream Segregation Strategy

The "Why" behind the protocol: The presence of Fluorine and Bromine dictates the disposal path.[1] Standard incineration of non-halogenated waste does not always include the wet scrubbers necessary to neutralize Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr).[1] If this compound is sent to a standard fuel-blending facility, it can corrode the incinerator infrastructure or release toxic emissions.[1]

Segregation Rules:

  • Solids: Collect in a dedicated "Halogenated Solid Debris" container.

  • Liquids (Solutions): If the compound is dissolved (e.g., in DMSO or DCM), it must go into the "Halogenated Solvent" carboy.[1] Never pour into the "Non-Halogenated/Flammables" stream.

  • Sharps: If needles/syringes are contaminated, they must be disposed of in a sharps container labeled "Chemically Contaminated - Halogenated."[1]

Step-by-Step Disposal Protocol
Phase 1: Preparation & Packaging
  • Select Container: Use a wide-mouth HDPE jar for solids.[1] For liquids, use an amber glass or HDPE carboy.

    • Why? HDPE is resistant to potential acid hydrolysis products.[1]

  • Labeling: Attach a hazardous waste tag immediately.[1]

    • Constituents: Write "Benzyl (2-bromo-4-fluorophenyl)carbamate".

    • Hazard Checkboxes: Mark "Toxic" and "Irritant."[1]

    • Critical Note: Write "CONTAINS HALOGENS (Br, F)" clearly on the tag.

Phase 2: Benchtop Transfer
  • PPE: Wear standard PPE plus double nitrile gloves .

  • Transfer:

    • Place the waste container in a secondary containment tray inside a fume hood.

    • Transfer the solid waste using a disposable spatula.

    • Do not generate dust.[6][7] If dust is visible, dampen slightly with a compatible solvent (e.g., dichloromethane) to suppress it.

  • Decontamination of Tools:

    • Rinse spatulas/glassware with Acetone or Dichloromethane .

    • Collect this rinsate into the Halogenated Liquid Waste container. Do not pour rinsate down the sink.

Phase 3: Storage & Pickup
  • Cap Tightness: Ensure the cap is screw-tight.[1] Volatile leakage is a primary violation.

  • Storage Location: Store in the Satellite Accumulation Area (SAA) away from heat sources and oxidizers.

  • Request Pickup: When the container is 90% full or within 6 months of the start date, request EHS pickup.[1] Specify "Halogenated Organics" on the manifest.[8]

Visual Decision Logic (Workflow)

The following diagram illustrates the critical decision points for segregating this specific compound.

DisposalWorkflowStartWaste Generation:Benzyl (2-bromo-4-fluorophenyl)carbamateStateCheckIs the waste Solid or Liquid?Start->StateCheckSolidPathSolid WasteStateCheck->SolidPathSolid/PowderLiquidPathLiquid/SolutionStateCheck->LiquidPathDissolvedSolidContainerContainer:Wide-mouth HDPE JarSolidPath->SolidContainerRinsateGlassware Rinsate:Collect in Halogenated Liquid WasteSolidPath->RinsateCleaning ToolsLiquidContainerContainer:Halogenated Solvent Carboy(Glass/HDPE)LiquidPath->LiquidContainerLabelingLabeling:Mark 'HALOGENATED'List ConstituentsSolidContainer->LabelingLiquidContainer->LabelingFinalDisposal:High-Temp Incineration(w/ Acid Scrubbers)Labeling->FinalRinsate->LiquidContainer

Figure 1: Decision matrix for segregating halogenated carbamate waste streams.[1]

Spill Contingency & Decontamination

Self-Validating System: If a spill occurs, this protocol ensures containment without escalating hazards.[1]

Scenario: Powder Spill on Benchtop

  • Isolate: Alert nearby personnel. Mark the area.

  • PPE Upgrade: Wear a fit-tested N95 or half-mask respirator if dust is airborne.[1]

  • Contain: Cover the spill with a wet paper towel (dampened with water or ethanol) to prevent dust dispersion.[1]

  • Cleanup:

    • Scoop up the damp material and towels.

    • Place into a clear plastic bag, then seal inside the Solid Halogenated Waste container.

  • Wash: Clean the surface with soap and water.[4][9] Collect the first round of soapy water into the halogenated waste container using a paper towel absorption method.

References
  • BLD Pharm. (2025).[1] Benzyl (2-bromo-4-fluorophenyl)carbamate Product Information & CAS 1416439-56-9.[1][2] Retrieved from

  • National Institutes of Health (PubChem). (2025).[1] Benzyl carbamate Compound Summary (CID 12136). [Link][1][10]

  • Washington State University. (2025).[1] Halogenated Solvents & Waste Management Procedures. [Link][1]

Personal protective equipment for handling Benzyl (2-bromo-4-fluorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Profiling & Risk Assessment

The "Why" Behind the Protocol

As researchers, we often treat catalog intermediates as benign building blocks. However, Benzyl (2-bromo-4-fluorophenyl)carbamate presents a dual-hazard profile that requires a specific containment strategy, not just generic "lab safety."

Structural Analysis & Toxicology
  • Carbamate Moiety: While many synthetic carbamates are stable, the carbamate functional group (

    
    ) is the pharmacophore responsible for cholinesterase inhibition in many pesticides and pharmaceuticals. Until specific 
    
    
    
    data is available, we must treat this compound as a potential neurotoxin.
  • Halogenated Aromatic Ring: The bromine and fluorine substituents significantly increase lipophilicity (

    
    ). This facilitates rapid dermal absorption. If the compound hydrolyzes in vivo, it releases 2-bromo-4-fluoroaniline, a substituted aniline with potential for methemoglobinemia and sensitization.
    

Occupational Exposure Band (OEB) Assignment: In the absence of a specific Occupational Exposure Limit (OEL), we assign this compound to OEB 3 (10 – 100 µg/m³) . This dictates that open-bench handling is prohibited for powders.

Personal Protective Equipment (PPE) Matrix

Core Directive: PPE is the last line of defense, not the first. The following matrix is designed based on permeation breakthrough times and physical state risks.

Protection ZoneLow Scale (<100 mg)High Scale (>100 mg) or SolutionTechnical Rationale
Respiratory N95 / P2 (if in hood)P100 / P3 Half-mask or PAPRPowder aerosols are invisible. P100 filters 99.97% of particulates; N95 is insufficient for potent carbamates outside a VAV hood.
Dermal (Hands) Double Nitrile (0.11mm min)Laminate (Silver Shield) under NitrileHalogenated aromatics can permeate standard nitrile in <15 mins. Laminate liners provide >4hr breakthrough protection.
Dermal (Body) Standard Lab CoatTyvek® Coverall + Sleeve GuardsCotton coats absorb and hold toxic dust against the skin. Tyvek repels particulates.
Ocular Safety Glasses w/ Side ShieldsChemical Goggles Carbamates are severe eye irritants. Goggles prevent vapor/dust entry that glasses miss.

Operational Workflow: The "Cradle-to-Grave" System

The following workflow integrates engineering controls with procedural discipline.

Step 1: Engineering Controls Verification

Before opening the vial, verify your Variable Air Volume (VAV) fume hood is operating at 80–100 fpm (0.4–0.5 m/s) face velocity.

  • Critical Check: Ensure the sash is at the working height marker. If the alarm sounds, stop .

Step 2: Weighing & Transfer (The High-Risk Moment)

Static electricity is the enemy of carbamate powders.

  • Ionization: Use an anti-static gun or bar on the weighing boat and spatula.

  • Damping: Place a solvent-dampened Kimwipe near the balance (inside the hood) to locally increase humidity and reduce static fly-away.

  • Solubilization: If possible, add solvent (e.g., DCM, THF) directly to the shipping vial to transfer as a liquid, eliminating dust generation entirely.

Step 3: Reaction Monitoring

During the reaction (e.g., deprotection or coupling), the carbamate linkage may cleave.

  • Venting: All reaction vessel vents must pass through a scrubber or into the active hood exhaust.

  • Sampling: Do not remove aliquots outside the hood. Quench samples inside the hood before taking them to LC/MS.

Visual Workflow (DOT Diagram)

SafetyProtocol Storage 1. Storage (Cool, Dry, Locked) PPE 2. Donning PPE (Double Glove, Tyvek) Storage->PPE Retrieval Weighing 3. Weighing (Static Control, VAV Hood) PPE->Weighing Transfer Reaction 4. Reaction (Closed System) Weighing->Reaction Solubilization Reaction->PPE Decon Required Waste 5. Disposal (Incineration) Reaction->Waste Quench & Segregate

Caption: Figure 1. Sequential safety workflow for handling halogenated carbamates, emphasizing the transition from static storage to active handling.

Decontamination & Emergency Response

Decontamination Solution (The "Carbamate Breaker")

Standard soap is insufficient for chemical degradation. You must break the carbamate bond.

  • Preparation: 10% Sodium Carbonate (

    
    ) or 5% Sodium Hydroxide (
    
    
    
    ) in water.
  • Mechanism: Base-catalyzed hydrolysis cleaves the carbamate ester, rendering it biologically inactive (though the resulting aniline is still toxic, it is less bio-available).

Spill Protocol
  • Isolate: Evacuate the immediate area.

  • PPE Up: Don Tyvek suit and P100 respirator.

  • Contain: Cover spill with absorbent pads.

  • Neutralize: Gently spray the "Carbamate Breaker" solution over the pads. Allow 15 minutes contact time.

  • Clean: Scoop up pads into a hazardous waste bag. Wipe surface with water 3x.

Disposal Considerations

Never dispose of this compound down the drain. The halogenated nature makes it persistent in water systems.

  • Solid Waste: Segregate into "Solid Toxic/Halogenated" bins.

  • Liquid Waste: Combine with "Halogenated Organic Solvents."

  • Destruction Method: High-temperature incineration (>1000°C) is required to fully mineralize the bromine/fluorine atoms and destroy the carbamate backbone.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure Banding. United States Department of Labor. [Link] (Referenced for OEB methodology).

  • Centers for Disease Control and Prevention (CDC). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. NIOSH. [Link]

  • PubChem. (2023). Compound Summary: Benzyl (2-bromo-4-fluorophenyl)carbamate. National Library of Medicine. [Link] (Used for structural alerts and physical property estimation).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.